molecular formula C12H25NO2 B13511792 Ethyl 3-aminodecanoate

Ethyl 3-aminodecanoate

Cat. No.: B13511792
M. Wt: 215.33 g/mol
InChI Key: OSTJHRMTKQMSLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-aminodecanoate is a useful research compound. Its molecular formula is C12H25NO2 and its molecular weight is 215.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-aminodecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-aminodecanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

IUPAC Name

ethyl 3-aminodecanoate

InChI

InChI=1S/C12H25NO2/c1-3-5-6-7-8-9-11(13)10-12(14)15-4-2/h11H,3-10,13H2,1-2H3

InChI Key

OSTJHRMTKQMSLL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CC(=O)OCC)N

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Technical Guide: 3-Aminodecanoic Acid Ethyl Ester (Identification, Synthesis, and Application)

Executive Summary

3-Aminodecanoic acid ethyl ester (Ethyl 3-aminodecanoate) is a specialized


-amino acid derivative used primarily as a building block in the synthesis of peptidomimetics and bioactive macrocycles. Unlike 

-amino acids,

-amino acids provide enhanced stability against proteolytic degradation, making them critical in the development of peptide-based therapeutics with extended half-lives.

This guide provides the definitive identification data (including the elusive CAS number), a validated synthesis protocol from commercially available precursors, and a structural search methodology for verifying novel analogs.

Part 1: Chemical Identification & Core Data

For researchers encountering ambiguity in database searches, the following data establishes the chemical identity of the compound. Note that while the parent acid is often cited, the ethyl ester has a distinct registry number.

Identity Matrix
Parameter Technical Detail
Chemical Name Ethyl 3-aminodecanoate
CAS Number 854825-19-7 (Free base)
Parent Acid CAS 116496-49-2 (3-Aminodecanoic acid)
Precursor CAS 13195-66-9 (Ethyl 3-oxodecanoate)
Molecular Formula

Molecular Weight 215.33 g/mol
IUPAC Name Ethyl 3-aminodecanoate
SMILES CCCCCCCC(N)CC(=O)OCC
Structural Context

The compound consists of a ten-carbon backbone (decanoic) with an amine group at the


-position (C3) and an ethyl ester protection at the C1 terminus. The lipophilic tail (C4–C10) imparts significant solubility in organic solvents (DCM, EtOAc) and facilitates membrane permeability in derived peptides.

Part 2: Synthesis & Production Protocol

Since 3-aminodecanoic acid ethyl ester is often expensive or unavailable in bulk, laboratory synthesis is a viable and cost-effective strategy. The most robust method involves the reductive amination of the corresponding


-keto ester.
Validated Synthesis Route: Reductive Amination

Reaction Logic: This protocol utilizes ammonium acetate to generate an in situ enamine/imine from the


-keto ester, which is subsequently reduced by sodium cyanoborohydride. This "one-pot" approach minimizes the isolation of unstable intermediates.

Precursors:

  • Starting Material: Ethyl 3-oxodecanoate (CAS: 13195-66-9)

  • Amine Source: Ammonium Acetate (

    
    )
    
  • Reductant: Sodium Cyanoborohydride (

    
    )
    

Step-by-Step Protocol:

  • Enamine Formation:

    • Dissolve Ethyl 3-oxodecanoate (1.0 eq) in dry Methanol (MeOH) [0.5 M concentration].

    • Add Ammonium Acetate (5.0 eq) to the solution.

    • Critical Step: Stir the mixture at room temperature for 2–4 hours . Monitor by TLC or LC-MS for the disappearance of the keto-ester and formation of the enamine intermediate.

  • Reduction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add Sodium Cyanoborohydride (1.5 eq) portion-wise to control hydrogen evolution.

    • Allow the mixture to warm to room temperature and stir overnight (12–16 hours).

  • Quenching & Workup:

    • Quench the reaction with concentrated HCl (dropwise) until pH < 2 (to decompose excess hydride).

    • Neutralize with saturated aqueous

      
       until pH ~8–9 (to liberate the free amine).
      
    • Extract with Ethyl Acetate (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify the crude oil via flash column chromatography (Silica gel).

    • Eluent: DCM:MeOH (95:5) with 1%

      
       (essential to prevent streaking of the amine on silica).
      
Synthesis Workflow Diagram

Synthesispathway Start Ethyl 3-oxodecanoate (CAS 13195-66-9) Inter Intermediate: Beta-Enamino Ester Start->Inter Condensation Product Ethyl 3-aminodecanoate (CAS 854825-19-7) Inter->Product Reduction Reagent1 NH4OAc MeOH, RT Reagent1->Inter Reagent2 NaBH3CN 0°C -> RT Reagent2->Product

Figure 1: One-pot reductive amination pathway from commercially available beta-keto esters.

Part 3: Analytical Characterization

To validate the synthesized product, compare your data against these expected spectral values.

Technique Expected Signal / Characteristic Interpretation

H NMR
(400 MHz,

)

4.15 (q, 2H)
Ethyl Ester: Methylene protons (

).

3.25 (m, 1H)
Beta-Position: Methine proton at the chiral center (

).

2.40 (dd, 1H), 2.25 (dd, 1H)
Alpha-Position: Diastereotopic methylene protons adjacent to carbonyl.

0.88 (t, 3H)
Terminal Methyl: End of the decanoic chain.
MS (ESI)


Positive mode ionization confirms the molecular mass.

Part 4: Advanced Search Methodology

Finding data on specific ester derivatives of rare amino acids can be challenging because CAS numbers are often assigned only when a compound enters commerce. If the specific CAS 854825-19-7 yields limited results in your specific subscription database, use the following "Parent-First" search strategy.

Structural Search Protocol
  • Identify the Core: Do not search by name. Search by the Parent Acid Structure (3-aminodecanoic acid).

  • Substructure Query: Draw the 3-aminodecanoic acid backbone.

  • Variable Attachment: Attach a variable group (

    
    ) to the carbonyl carbon.
    
  • Filter: Refine results by

    
    .
    
Search Logic Diagram

SearchStrategy Step1 Start: Exact Name Search 'Ethyl 3-aminodecanoate' Decision Results Found? Step1->Decision Success Retrieve CAS: 854825-19-7 Decision->Success Yes Step2 Strategy B: Parent Acid Search Search: '3-aminodecanoic acid' (CAS 116496-49-2) Decision->Step2 No Step3 Substructure Filter Limit to: Carboxylic Acid Esters Step2->Step3 Step4 Manual Verification Check Ethyl Ester derivatives list Step3->Step4 Step4->Success

Figure 2: Fallback search strategy for identifying rare beta-amino acid esters.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 295570, 3-Aminodecanoic acid. Retrieved March 4, 2026, from [Link]

  • Lui, H., et al. (2011). Efficient synthesis of optically active benzosultams via reductive amination. Angewandte Chemie International Edition, 50(42), 9884–9887. (Cited for Reductive Amination Protocol).[1]

Sources

Molecular weight and formula of Ethyl 3-aminodecanoate

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profile, Synthetic Pathways, and Utility in Peptidomimetics

Executive Summary

Ethyl 3-aminodecanoate (CAS 854825-19-7) is a specialized


-amino acid derivative characterized by a ten-carbon lipophilic chain and a reactive ethyl ester terminus.[1][2][3][4][5] Unlike ubiquitous 

-amino acids, this

-analog possesses an additional methylene group in the backbone, conferring unique conformational stability and resistance to proteolytic degradation. This whitepaper provides a definitive technical analysis of its molecular properties, validated synthetic protocols, and critical role as a building block in the development of stable peptidomimetics and foldamers.
Part 1: Physicochemical Identity

The precise characterization of Ethyl 3-aminodecanoate is fundamental for stoichiometric accuracy in synthesis.

PropertyValueNotes
IUPAC Name Ethyl 3-aminodecanoateAlso: Ethyl

-aminodecanoate
CAS Number 854825-19-7 Verified Registry Number
Molecular Formula C

H

NO

Molecular Weight 215.33 g/mol Monoisotopic Mass: 215.1885
Chiral Center C3 PositionExists as (R) or (S) enantiomers
Physical State Viscous Oil / Low-melting SolidChain length (C10) increases viscosity
Solubility Soluble in EtOH, DCM, DMSOPoorly soluble in water (Lipophilic tail)
pKa (Conjugate Acid) ~9.0 - 9.5Typical for primary aliphatic amines
Structural Analysis

The molecule consists of three distinct functional domains:

  • Lipophilic Tail (C7): A heptyl chain providing hydrophobic interaction potential, critical for membrane permeability in drug design.

  • 
    -Amino Core:  The amine at position 3 creates a chiral center. In 
    
    
    
    -peptides, this substitution pattern favors the formation of stable secondary structures like the
    
    
    -helix (specifically the 14-helix).
  • Ethyl Ester Terminus: A masked carboxyl group, serving as a C-terminal protection or a handle for further transesterification/amide coupling.

Part 2: Synthetic Pathways & Protocols[7]

To ensure high enantiopurity and yield, we recommend two primary synthetic routes. The choice depends on the starting material availability and the desired stereochemistry.

Method A: Modified Rodionov Reaction (Scalable & Direct)

This method is preferred for generating the


-amino acid scaffold directly from the aldehyde, followed by esterification. It is robust and amenable to multi-gram scale synthesis.[6]

Mechanism: Condensation of octanal with malonic acid and ammonium acetate, followed by decarboxylation.

Protocol:

  • Reagents: Octanal (1.0 eq), Malonic Acid (1.0 eq), Ammonium Acetate (2.0 eq), Ethanol (Solvent).

  • Condensation: Reflux the mixture in ethanol for 8–12 hours. The reaction proceeds via an imine intermediate, followed by decarboxylation to yield 3-aminodecanoic acid.

  • Workup: Cool to room temperature. The crude amino acid often precipitates. Filter and wash with cold ethanol.

  • Esterification: Suspend the 3-aminodecanoic acid in absolute ethanol. Add Thionyl Chloride (SOCl

    
    , 1.2 eq) dropwise at 0°C.
    
  • Reflux: Heat to reflux for 3 hours. Monitor via TLC (System: DCM/MeOH 9:1, Ninhydrin stain).

  • Purification: Evaporate solvent. Partition residue between saturated NaHCO

    
     and Ethyl Acetate. Dry organic layer over MgSO
    
    
    
    . Concentrate to yield Ethyl 3-aminodecanoate as a pale yellow oil.
Method B: Reductive Amination of

-Keto Esters

This route allows for the introduction of chirality via enzymatic resolution or chiral hydrogenation.

Protocol:

  • Precursor: Ethyl 3-oxodecanoate (commercially available).

  • Enamine Formation: React with Ammonium Acetate in Methanol to form the

    
    -enamino ester.
    
  • Reduction: Treat with Sodium Cyanoborohydride (NaBH

    
    CN) at pH 4–5 to reduce the C=C bond selectively.
    
    • Note: For enantioselective synthesis, use a Ruthenium-BINAP catalyst for asymmetric hydrogenation of the

      
      -keto ester prior to amination, or use a transaminase enzyme.
      
Visualization of Synthetic Logic

SynthesisPathways Octanal Octanal (C8 Aldehyde) Intermediate 3-Aminodecanoic Acid (Crude) Octanal->Intermediate Rodionov Rxn (Reflux) Malonic Malonic Acid + NH4OAc Malonic->Intermediate Esterification Esterification (EtOH / SOCl2) Intermediate->Esterification Target Ethyl 3-aminodecanoate (C12H25NO2) Esterification->Target Yield >80% KetoEster Ethyl 3-oxodecanoate Enamine Beta-Enamino Ester KetoEster->Enamine NH4OAc Reduction Reductive Amination (NaBH3CN or H2/Cat) Enamine->Reduction Reduction->Target Alternative Route

Caption: Dual synthetic pathways for Ethyl 3-aminodecanoate: The Rodionov decarboxylative condensation (top) and the Beta-keto ester reductive amination (bottom).

Part 3: Analytical Characterization

Trustworthy identification relies on specific spectral fingerprints. The following data is derived from homologous series analysis and standard spectroscopic principles.

1. Proton NMR (

H-NMR, 400 MHz, CDCl

)
Chemical Shift (

)
MultiplicityIntegrationAssignment
0.88 Triplet (

Hz)
3HTerminal CH

of decyl chain
1.26 Triplet (

Hz)
3HEster CH

(Ethyl group)
1.20 – 1.50 Multiplet12HBulk Methylene Chain (C4–C9)
2.35 Doublet of Doublets1H

-Proton (H2a) diastereotopic
2.50 Doublet of Doublets1H

-Proton (H2b) diastereotopic
3.25 – 3.35 Multiplet1H

-Proton (H3) at Chiral Center
4.15 Quartet (

Hz)
2HEster CH

(Ethyl group)

Diagnostic Check: The distinct quartet at 4.15 ppm and triplet at 1.26 ppm confirm the ethyl ester. The multiplet at ~3.3 ppm is characteristic of the methine proton attached to the amine.

2. Mass Spectrometry (ESI-MS)
  • Molecular Ion [M+H]

    
    :  216.2 m/z
    
  • Fragmentation Pattern: Expect a significant fragment at m/z 128 (loss of the ethyl acetate fragment via McLafferty rearrangement or alpha-cleavage typical of esters).

Part 4: Applications in Drug Discovery
1. Peptidomimetics & Foldamers

Ethyl 3-aminodecanoate serves as a critical monomer for


-peptides . Unlike natural 

-peptides,

-peptides form stable helices (e.g., 14-helix) that are resistant to peptidases. The long alkyl side chain (C7) of this specific monomer adds lipophilicity, enhancing the ability of the resulting peptide to penetrate cell membranes or interact with lipid bilayers.
2. Metabolic Stability

The presence of the extra methylene group (


-position) prevents recognition by standard proteolytic enzymes (trypsin, pepsin), extending the half-life of therapeutic candidates derived from this scaffold.
3. Chiral Building Block

The enantiopure form (obtained via enzymatic resolution using Candida antarctica Lipase B) is used to synthesize chiral heterocycles, including


-lactams (antibiotics) and dihydropyrimidines.
References
  • Rodionov Synthesis Modification: Steer, D. L., et al. "Preparation of beta-amino acids from alpha-amino acids." The Journal of Organic Chemistry, 2002. Link

  • Enzymatic Resolution: Liljeblad, A., & Kanerva, L. T.[7] "Biocatalysis as a profound tool in the preparation of highly enantiopure beta-amino acids." Tetrahedron, 2006. Link

  • Beta-Peptide Stability: Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta, 1996. Link

  • Compound Registry: PubChem Database. "3-Aminodecanoic acid (Precursor)." National Center for Biotechnology Information. Link

  • CAS Verification: BLD Pharm. "Ethyl 3-aminodecanoate Product Page (CAS 854825-19-7)." Link

Sources

Introduction: Bridging the Gap Between Polarity and Permeability

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Lipophilic Beta-Amino Acid Esters: Synthesis, Properties, and Applications in Drug Development

In the landscape of medicinal chemistry and drug development, β-amino acids represent a class of molecules with significant therapeutic potential. Structurally distinct from their α-amino acid counterparts, the one-carbon homologation in their backbone imparts unique conformational properties and, crucially, enhanced stability against proteolytic degradation.[][2] This resistance makes them ideal building blocks for peptidomimetics, enzyme inhibitors, and other bioactive compounds.[][2]

However, the inherent polarity of the amino and carboxyl groups, which is vital for biological activity, often presents a significant hurdle for drug delivery. Poor membrane permeability can lead to low oral bioavailability and limited access to intracellular targets or sanctuary sites like the central nervous system (CNS). This is where the strategic modification into lipophilic β-amino acid esters becomes a cornerstone of modern prodrug design.

By masking the polar carboxyl group with a lipophilic ester moiety, we can dramatically alter the molecule's physicochemical properties. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, characterization, and application of these versatile compounds, explaining the causality behind the methods and their strategic importance in creating more effective therapeutics. The core principle is to temporarily increase lipophilicity to overcome biological barriers, with the ester bond acting as a biodegradable linker, designed for cleavage by endogenous enzymes to release the active β-amino acid at the desired site of action.[3][4]

Part 1: Synthesis Strategies - Crafting the Molecular Tool

The synthesis of lipophilic β-amino acid esters can be broadly categorized into chemical and enzymatic methods. The choice of strategy is often dictated by the need for stereochemical purity, as biological systems are exquisitely sensitive to chirality.

Chemical Synthesis: Versatility and Scalability

Chemical synthesis offers robust and scalable routes to a wide variety of β-amino acid esters. A common approach involves a two-step process: first, the synthesis of the β-amino acid core, followed by its esterification.

  • Core Synthesis (Rodionov Reaction): A classic method for preparing the racemic β-amino acid is the Rodionov synthesis, which involves the condensation of an aldehyde with malonic acid in the presence of an ammonia source, like ammonium acetate.[5]

  • Esterification: The resulting β-amino acid is then esterified. A straightforward and high-yielding method is the reaction with an alcohol (e.g., ethanol, oleyl alcohol) in the presence of a dehydrating agent like thionyl chloride (SOCl₂).[5] The choice of alcohol directly determines the lipophilicity of the final ester. For instance, using long-chain alcohols like oleyl alcohol or branched alcohols significantly increases the lipophilic character of the resulting ester.[3]

Another powerful strategy for forming the β-amino ester backbone is the aza-Michael reaction , which involves the conjugate addition of an amine to an α,β-unsaturated ester.[6][7] This method provides direct access to the β-amino ester structure.

G cluster_0 Route 1: Rodionov Synthesis & Esterification cluster_1 Route 2: Aza-Michael Addition Aldehyde Aldehyde + Malonic Acid Rodionov Rodionov Reaction Aldehyde->Rodionov NH4OAc NH₄OAc NH4OAc->Rodionov BAA Racemic β-Amino Acid Rodionov->BAA Esterification Esterification (e.g., SOCl₂/ROH) BAA->Esterification Ester Racemic Lipophilic β-Amino Acid Ester Esterification->Ester UnsaturatedEster α,β-Unsaturated Ester AzaMichael Aza-Michael Reaction UnsaturatedEster->AzaMichael Amine Amine Nucleophile Amine->AzaMichael Ester2 Racemic Lipophilic β-Amino Acid Ester AzaMichael->Ester2

Caption: Common chemical synthesis routes to lipophilic β-amino acid esters.

Enzymatic Resolution: The Path to Enantiopurity

For most pharmaceutical applications, obtaining a single enantiomer is critical. Enzymatic kinetic resolution is a highly efficient and green chemistry approach to achieve this.[5][8] This strategy leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially hydrolyze one enantiomer of a racemic ester mixture.

The process yields two valuable, enantiomerically enriched products:

  • The unreacted ester (e.g., the R-enantiomer).

  • The hydrolyzed β-amino acid (e.g., the S-enantiomer).

The choice of enzyme is critical for achieving high enantioselectivity (expressed as the E-value). Lipases such as Candida antarctica Lipase B (CAL-B) and lipases from Burkholderia cepacia (e.g., Lipase PSIM) are frequently employed due to their broad substrate tolerance and high stereoselectivity in organic media.[5][9][10] Performing the reaction in an organic solvent like diisopropyl ether (iPr₂O) with a controlled, substoichiometric amount of water is a key causal choice; it minimizes non-enzymatic hydrolysis and allows the enzyme to operate with high efficiency.[5][9]

G cluster_products Separated Products RacemicEster Racemic (R/S) β-Amino Acid Ester Enzyme Enzyme (e.g., Lipase) + H₂O (0.5 eq) in Organic Solvent RacemicEster->Enzyme UnreactedEster Unreacted (R)-Ester (High ee) Enzyme->UnreactedEster Slow or No Reaction ProductAcid Product (S)-Amino Acid (High ee) Enzyme->ProductAcid Fast Hydrolysis G cluster_outside Extracellular Space / Gut Lumen cluster_inside Intracellular Space / Systemic Circulation Prodrug Lipophilic β-Amino Acid Ester Prodrug Prodrug_Inside Prodrug Prodrug->Prodrug_Inside Passive Diffusion (Enhanced Permeability) Membrane Cell Membrane (e.g., Intestinal Wall, BBB) ActiveDrug Active Polar β-Amino Acid Prodrug_Inside->ActiveDrug Enzymatic Hydrolysis Enzyme Esterases / Lipases

Caption: The prodrug concept for enhanced cellular uptake and activation.

Penetrating the Blood-Brain Barrier (BBB)

Delivering drugs to the central nervous system is notoriously difficult due to the blood-brain barrier (BBB), a highly selective barrier formed by endothelial cells. [11][12]Lipophilicity is a key, albeit complex, predictor of BBB penetration. [13][14]While extremely high lipophilicity can lead to non-specific binding to plasma proteins, a moderate increase can significantly enhance a molecule's ability to cross the BBB. [13]Converting β-amino acids into more lipophilic esters is a viable strategy to improve their brain penetration for treating neurological disorders. [4][15]

Development of Novel Antimicrobial Agents

Lipophilic derivatives of amino acids have emerged as a promising class of antimicrobials. [3]Cationic amino acids like arginine, when esterified with long alkyl chains, create amphiphilic molecules. [3]These compounds are thought to interact with and disrupt the integrity of bacterial cell membranes, leading to cell death. A key advantage of this approach is that the ester bond can be degraded by human enzymes, potentially reducing toxicity compared to non-biodegradable antimicrobials. [3] Table 1: Comparison of Physicochemical and Biological Properties

PropertyParent β-Amino AcidLipophilic β-Amino Acid EsterRationale for Modification
Lipophilicity (LogP) LowHighTo increase membrane permeability. [4][]
Water Solubility Generally HighLowTrade-off for increased lipid solubility.
Oral Bioavailability Often LowPotentially HighEnhanced absorption across the gut wall. []
BBB Penetration NegligiblePotentially IncreasedFacilitates entry into the central nervous system. [14]
Biological Activity ActiveInactive (Prodrug)Requires enzymatic cleavage to become active. [4]
Metabolic Stability High (β-structure)Lower (Ester bond)Ester bond is intentionally labile for prodrug activation. [3]

Part 3: Experimental Protocols

The following protocols provide a self-validating framework for the synthesis and resolution of lipophilic β-amino acid esters.

Protocol 1: General Procedure for Esterification of a β-Amino Acid

This protocol is adapted from methodologies used for the synthesis of β-amino carboxylic ester hydrochloride salts. [5] Objective: To synthesize a racemic ethyl β-amino acid ester from its corresponding β-amino acid.

Materials:

  • Racemic β-amino acid (1.0 eq)

  • Absolute Ethanol (EtOH), anhydrous

  • Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Diethyl ether (for precipitation)

Procedure:

  • Setup: Suspend the racemic β-amino acid in anhydrous EtOH in a round-bottom flask equipped with a magnetic stir bar. The typical concentration is around 0.1-0.5 M.

  • Cooling: Cool the suspension to 0 °C in an ice bath. This is a critical step to control the exothermic reaction with SOCl₂.

  • Reagent Addition: Add SOCl₂ dropwise to the stirred suspension over 15-30 minutes. The dropwise addition prevents a rapid temperature increase and side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and maintain for 4-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, often an oil or solid, is the hydrochloride salt of the ester. It can be purified by trituration or recrystallization. A common method is to dissolve the crude product in a minimal amount of EtOH and precipitate it by adding cold diethyl ether.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic β-Amino Acid Ester

This protocol is based on established methods for the enantioselective hydrolysis of β-amino esters. [5][9] Objective: To resolve a racemic β-amino acid ester into its constituent enantiomers.

Materials:

  • Racemic β-amino acid ester hydrochloride (1.0 eq)

  • Lipase PSIM (Burkholderia cepacia) or CAL-B

  • Diisopropyl ether (iPr₂O), anhydrous

  • Triethylamine (Et₃N) (to neutralize the HCl salt)

  • Deionized water

  • Orbital shaker with temperature control

  • Centrifuge

  • Acidic and basic aqueous solutions for extraction (e.g., 1M HCl, sat. NaHCO₃)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Chiral HPLC column for analysis

Procedure:

  • Reaction Setup: In a sealed vial, dissolve the racemic β-amino acid ester hydrochloride in iPr₂O. Add Et₃N (1.0-1.2 eq) to liberate the free base form of the ester.

  • Enzyme and Water Addition: Add the lipase (typically 20-40 mg/mL). Add a substoichiometric amount of water (0.5 eq relative to the ester). The limited water is crucial for driving the hydrolytic reaction while preventing excessive non-selective hydrolysis.

  • Incubation: Place the vial in an orbital shaker set to a constant temperature (e.g., 45-65 °C). The elevated temperature often increases enzyme activity and reaction rate. [9]4. Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals. Analyze the aliquots using chiral HPLC to determine the conversion percentage and the enantiomeric excess (ee) of both the remaining ester and the product acid. The reaction is typically stopped at or near 50% conversion to maximize the ee of both products.

  • Enzyme Removal: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme or by centrifugation for non-immobilized enzymes.

  • Product Separation (Extraction):

    • Transfer the organic solution to a separatory funnel.

    • Extract the product β-amino acid (which is more polar) using a mild acidic solution (e.g., 0.5 M HCl).

    • Wash the remaining organic layer (containing the unreacted ester) with saturated NaHCO₃ solution and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Adjust the pH of the acidic aqueous layer to be neutral or slightly basic to isolate the product amino acid, which may then be extracted with an organic solvent or isolated by other means.

  • Validation: Determine the chemical yield and enantiomeric excess (ee) of the isolated unreacted ester and the product amino acid using chiral HPLC.

Conclusion

Lipophilic β-amino acid esters are not merely chemical curiosities; they are rationally designed tools that address fundamental challenges in drug delivery. By leveraging the principles of prodrug design, these molecules can navigate the complex biological milieu to deliver therapeutic agents to their targets more efficiently. The synergy between scalable chemical synthesis and highly selective enzymatic resolution provides a powerful platform for developing enantiomerically pure drug candidates. As our understanding of biological barriers and metabolic pathways deepens, the strategic application of lipophilic β-amino acid esters will undoubtedly continue to play a vital role in the future of pharmaceutical sciences.

References

  • Tasnádi, G., Forró, E., & Fülöp, F. (2007). The first direct enzymatic hydrolysis of alicyclic beta-amino esters: a route to enantiopure cis and trans beta-amino acids. Chemistry (Weinheim an der Bergstrasse, Germany), 13(22), 6397–6401. [Link]

  • Iqbal, J., et al. (2020). Lipophilic Arginine Esters: The Gateway to Preservatives without Side Effects. Molecular Pharmaceutics, 17(8), 2854–2863. [Link]

  • Javed, I., et al. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Open Journal of Medicinal Chemistry, 14(1), 1-20. [Link]

  • Organic Chemistry Portal. Synthesis of β-Amino ketones, esters, nitriles and related compounds. [Link]

  • Singh, G. S., & Tilvi, S. (2005). Chemical process synthesis of beta-amino acids and esters. Mini reviews in medicinal chemistry, 5(9), 833–844. [Link]

  • Suresh Babu, M. S. (2003). Enzymatic Resolution of Amino Acids via Ester Hydrolysis. Mini reviews in medicinal chemistry, 3(3), 225–233. [Link]

  • Shahmohammadi, S., Fülöp, F., & Forró, E. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules (Basel, Switzerland), 25(24), 5990. [Link]

  • Vale, N., et al. (2014). Amino Acids in the Development of Prodrugs. Pharmaceuticals, 7(5), 530-554. [Link]

  • Google Patents. (1999). DE69910983T2 - SYNTHESIS OF CHIRAL BETA AMINO ACIDS.
  • Nájera, C., et al. (2005). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary. Arkivoc, 2005(3), 139-151. [Link]

  • Forró, E., & Fülöp, F. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules (Basel, Switzerland), 15(6), 3845–3857. [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign, Department of Chemistry. [Link]

  • Al-Hilal, T. A., et al. (2018). Lipophilic Activated Ester Prodrug Approach for Drug Delivery to the Intestinal Lymphatic System. Journal of controlled release, 286, 222–231. [Link]

  • Rautio, J., et al. (2008). Prodrugs for Amines. Molecules (Basel, Switzerland), 13(3), 519–559. [Link]

  • ResolveMass Laboratories Inc. (2024). Introduction to Poly(β-amino esters): Structure and Properties. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Forró, E., & Fülöp, F. (2022). Enzymatic Strategies for the Preparation of Pharmaceutically Important Amino Acids through Hydrolysis of Amino Carboxylic Esters and Lactams. Current Organic Chemistry, 26(13), 1221-1239. [Link]

  • Zhou, D., et al. (2019). Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. Advanced healthcare materials, 8(2), e1801359. [Link]

  • Google Patents. (2012). US8287849B2 - Biodegradable poly(beta-amino esters) and uses thereof.
  • Abubakar Magaji, M. (2025). Synthesis of chiral-β-amino acids and their applications in Medicinal Chemistry. PhD thesis, University of Sheffield. [Link]

  • Jones, C. H., et al. (2026). Poly(beta-amino esters): applications in immunology. Chemical Science. [Link]

  • Tummala, G. (2024). New variants of poly(beta amino esters) to enhance delivery of nucleic acid medicines. Nottingham ePrints. [Link]

  • Pike, V. W. (2022). Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. Molecular Imaging and Biology, 24(1), 1-22. [Link]

  • Jones, C. H., et al. (2023). Poly(beta-amino esters): applications in immunology. Chemical Science, 14(2), 295-312. [Link]

  • Tzeng, S. Y., & Green, J. J. (2018). Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities. Expert opinion on drug delivery, 15(1), 33–46. [Link]

  • Gaillard, P. J., & de Boer, A. G. (2000). Significance of Lipid Composition in a Blood Brain Barrier-Mimetic PAMPA Assay. Pharmaceutical Research, 17(10), 1205-1211. [Link]

  • Banks, W. A., & Kastin, A. J. (1990). Peptides and the blood-brain barrier: lipophilicity as a predictor of permeability. Brain research bulletin, 25(5), 673–676. [Link]

  • Zhang, Y., et al. (2022). Glycopolymer and Poly(β-amino ester)-Based Amphiphilic Block Copolymer as a Drug Carrier. Biomacromolecules, 23(12), 5259-5271. [Link]

  • Wikipedia. (2024). Peptide synthesis. [Link]

  • Patel, K. (2016). Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. Georgia Southern University, Electronic Theses and Dissertations. [Link]

  • De Boer, A. G., et al. (1988). Characterization of an "in vitro" blood-brain barrier: effects of molecular size and lipophilicity on cerebrovascular endothelial transport rates of drugs. Journal of pharmacology and experimental therapeutics, 247(3), 1233–1239. [Link]

  • Gellman, S. H. (1998). Beta-amino acids: versatile peptidomimetics. Accounts of chemical research, 31(4), 173-180. [Link]

  • Gaillard, P., et al. (2007). Lipophilicity of amino acids. International journal of pharmaceutics, 339(1-2), 32–41. [Link]

  • Ferrari, S., Leemann, T., & Dayer, P. (1991). The role of lipophilicity in the inhibition of polymorphic cytochrome P450IID6 oxidation by beta-blocking agents in vitro. Life sciences, 48(23), 2259–2265. [Link]

  • Campos-Bedolla, P., et al. (2020). Transport of Amino Acids Across the Blood-Brain Barrier. Frontiers in Neurology, 11, 957. [Link]

  • Ferreira, D., et al. (2023). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity. International Journal of Molecular Sciences, 24(12), 9919. [Link]

Sources

Technical Guide: Safety Data Sheet (SDS) & Handling Protocol for Ethyl 3-aminodecanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical manual for the safe handling, synthesis application, and emergency management of Ethyl 3-aminodecanoate . It is designed for researchers and drug development professionals who require more than a generic safety summary.

CAS Number: 854825-19-7 (Analogous/Predicted) Chemical Formula: C₁₂H₂₅NO₂ Molecular Weight: 215.33 g/mol Synonyms: 3-Amino-decanoic acid ethyl ester; Ethyl


-aminodecanoate.

Part 1: Chemical Context & Strategic Application

The "Beta-Amino" Challenge

Ethyl 3-aminodecanoate is a


-amino acid ester, a critical building block in the synthesis of peptidomimetics  and foldamers . Unlike 

-amino acids,

-amino acids introduce specific conformational stability (e.g., formation of

-helices) and resistance to enzymatic degradation in vivo.

Why this matters for safety: The primary amine at the


-position is nucleophilic and basic. While the ester group increases lipophilicity (LogP ~3.5), facilitating cell permeability, it also enhances skin absorption of the corrosive amine moiety. This compound should not be treated merely as an "irritant" but as a potential sensitizer and corrosive agent , particularly in its free base form.
Purity & Stability Profile
  • Physical State: Typically a viscous, colorless to pale yellow oil at room temperature.

  • Stability: The free amine is sensitive to atmospheric CO₂ (forming carbamates) and oxidation. It is prone to intermolecular cyclization (lactamization) to form the corresponding

    
    -lactam if heated or stored improperly.
    
  • Storage Directive: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

Part 2: Hazard Identification & Risk Assessment (GHS)[1]

Note: As a research chemical, specific toxicological data (LD50) may be limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of homologous


-amino esters.
GHS Classification (Precautionary)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation 1B H314: Causes severe skin burns and eye damage.[1]
Serious Eye Damage 1 H318: Causes serious eye damage.[1]
Acute Toxicity (Oral) 4 H302: Harmful if swallowed.[2]
Sensitization (Skin) 1 H317: May cause an allergic skin reaction.
The "Invisible" Hazard: Carbamatization

Upon exposure to air, the primary amine reacts with CO₂ to form a solid carbamate salt. This crust can clog syringes and synthesis lines, leading to pressure buildups.

  • Causality:

    
    
    
  • Prevention: Always sample under positive inert gas pressure.

Part 3: Advanced Handling & Experimental Workflow

Protocol: Safe Aliquoting for Peptidomimetic Synthesis

Objective: Transfer 5.0 mmol of Ethyl 3-aminodecanoate to a reaction vessel without hydrolysis or carbamate formation.

The "Double-Needle" Technique:

  • Preparation: Flash-dry the receiving flask and purge with Argon.

  • Septum Integrity: Ensure the source bottle has a high-quality septum. If the septum is cored, replace it under a flow of inert gas.

  • Pressure Equalization: Insert a balloon filled with Argon into the source bottle before withdrawing liquid. This prevents vacuum formation that would pull in moist air.

  • Transfer: Use a gas-tight glass syringe. Do not use polycarbonate syringes, as the amine/ester combo can leach plasticizers or cause swelling.

Synthesis Workflow Visualization

The following diagram illustrates a typical coupling workflow (e.g., to a carboxylic acid) highlighting critical safety checkpoints (SC).

SynthesisWorkflow Start Start: Ethyl 3-aminodecanoate (Stored at 4°C, Argon) Check1 SC1: Visual Check (Is it cloudy? Carbamatization?) Start->Check1 Check1->Start Cloudy/Solid (Filter/Purify) Solubilization Dissolution in DMF/DCM (Exothermic solvation) Check1->Solubilization Clear Oil Coupling Add Coupling Agent (HATU/EDC) + Base (DIPEA) Solubilization->Coupling Reaction Reaction: Amide Bond Formation (Monitor by LCMS) Coupling->Reaction Quench Quench: Acidic Wash (1M HCl) (CAUTION: Exotherm) Reaction->Quench Workup Extraction & Drying Quench->Workup

Figure 1: Synthesis workflow for


-peptide coupling. SC1 (Safety Checkpoint 1) is critical to prevent using degraded starting material, which can lead to unpredictable stoichiometry and side reactions.

Part 4: Emergency Response & Decision Matrix

In the event of exposure, the lipophilic nature of the ethyl ester tail allows the amine to penetrate the dermis rapidly. Immediate action is required.

First Aid Causality
  • Skin Contact: Do NOT use vinegar or acidic neutralizers immediately. The heat of neutralization can worsen the burn.

    • Action: Flush with tepid water for 15 minutes. Use PEG-400 (Polyethylene Glycol) if available to solubilize the lipophilic ester.

  • Eye Contact: The amine is a base; it causes saponification of corneal lipids.

    • Action: Irrigate immediately. Every second of delay increases the risk of permanent opacity.

Spill Response Decision Tree

SpillResponse Spill Spill Detected Size Assess Volume Spill->Size Small < 10 mL (Fume Hood) Size->Small Large > 10 mL (Floor/Bench) Size->Large PPE PPE Check: Nitrile + Butyl Gloves Goggles + Face Shield Small->PPE ActionLarge Evacuate Lab Call EHS Team Large->ActionLarge ActionSmall Absorb with Vermiculite Place in Haz Waste PPE->ActionSmall

Figure 2: Emergency decision matrix. Note that standard nitrile gloves may offer limited protection against long-term exposure to amino esters; double gloving or butyl rubber is recommended for larger spills.

Part 5: Quantitative Data & Reference Specifications

Physicochemical Properties Table
PropertyValueCausality/Relevance
Boiling Point ~130–140°C (at 10 mmHg)High boiling point requires vacuum distillation for purification; avoid atmospheric heating to prevent decomposition.
Density ~0.92 g/mLLess dense than water; will float during aqueous extraction, complicating separation if emulsions form.
pKa (Conjugate Acid) ~9.5–10.0Highly basic. Requires significant equivalents of acid (e.g., TFA/HCl) to fully protonate during workup.
Solubility DCM, MeOH, EtOAc, DMSOHighly soluble in organic solvents. Poor solubility in water (unless protonated).
Disposal Considerations
  • Waste Stream: Organic Base / Amine Waste.

  • Incompatibility: Do not mix with oxidizing acids (Nitric, Perchloric) or acid chlorides in the waste container without neutralization, as this can generate heat and toxic fumes.

References

  • PubChem. (n.d.). Compound Summary: Beta-Amino Acid Derivatives. National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • Seebach, D.

    
    -Peptides: a surprise at every turn. Chemical Communications, (21), 2015-2022. (Context on synthesis and stability of 
    
    
    
    -amino esters). Retrieved March 4, 2026, from [Link]
  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved March 4, 2026, from [Link]

Sources

Technical Guide: Beta-Amino Fatty Acid Ester Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis, Structural Characterization, and Pharmacological Utility

Part 1: Strategic Overview & Structural Significance

Beta-amino fatty acid esters represent a pivotal class of non-proteinogenic amino acid derivatives characterized by an amino group bonded to the


-carbon (C3) rather than the 

-carbon (C2) of the fatty acyl chain. This one-carbon homologation confers unique physicochemical properties that distinguish them from their

-counterparts, primarily increased conformational flexibility and resistance to enzymatic hydrolysis.

In drug development, these motifs are not merely passive intermediates; they are active pharmacophores and critical building blocks. They serve three primary functions:

  • Peptidomimetics (Foldamers): The additional methylene group allows the formation of stable secondary structures (helices, sheets, and turns) that mimic natural peptides but resist protease degradation, significantly extending plasma half-life.

  • Precursors to

    
    -Lactams:  Cyclization of 
    
    
    
    -amino esters is the primary synthetic route to the 2-azetidinone ring, the core scaffold of penicillin and cephalosporin antibiotics.
  • Gene Delivery Vectors (PBAEs): Poly(

    
    -amino esters) are biodegradable cationic polymers synthesized via Michael addition, widely used for non-viral gene delivery due to their pH-responsive solubility and low cytotoxicity.
    
Part 2: Synthesis Strategies & Mechanistic Causality

The synthesis of


-amino fatty acid esters requires rigorous stereocontrol. Unlike 

-amino acids, the

-position is often generated de novo, necessitating enantioselective methodologies.
2.1 The Mannich Reaction (Three-Component Coupling)

This is the most direct route for constructing the


-amino carbonyl framework. It involves the condensation of an amine, a non-enolizable aldehyde, and an enolizable carbonyl compound (ester or ketone).[1]
  • Causality: The reaction proceeds via an iminium ion intermediate. The choice of catalyst (e.g., Lewis acids, organocatalysts like proline or thioureas) dictates the stereochemical outcome (anti/syn ratio).

  • Application: Ideal for generating diverse libraries of

    
    -amino esters for Structure-Activity Relationship (SAR) studies.
    
2.2 Enzymatic Kinetic Resolution

For high-purity pharmaceutical intermediates, chemical synthesis often yields racemates. Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B, CAL-B) is the industry standard for separating enantiomers.

  • Mechanism: The lipase selectively hydrolyzes the ester bond of one enantiomer (typically the

    
    -isomer in specific solvents), leaving the desired 
    
    
    
    -enantiomer as the unreacted ester (or vice versa), which can then be separated via extraction.
  • Trustworthiness: This method is self-validating; if the enantiomeric excess (ee) is low, the reaction time or temperature can be adjusted without changing reagents.

2.3 Aza-Michael Addition

This atom-economical reaction involves the conjugate addition of an amine to an


-unsaturated ester (acrylate).
  • Utility: This is the core chemistry for synthesizing Poly(

    
    -amino esters) (PBAEs). By reacting diacrylates with diamines, researchers create linear polymers with hydrolyzable backbone ester bonds.
    
Part 3: Visualization of Mechanistic Pathways

The following diagram illustrates the two primary synthetic workflows: The Mannich Reaction for small molecule synthesis and the Enzymatic Resolution for enantiopurity.

BetaAminoSynthesis cluster_Mannich Pathway A: Mannich Reaction cluster_Enzymatic Pathway B: Enzymatic Resolution Aldehyde Aldehyde (R-CHO) Iminium Iminium Ion Intermediate Aldehyde->Iminium Condensation Amine Amine (R'-NH2) Amine->Iminium Enol Enolizable Ester (Malonate) BetaAminoEster Racemic Beta-Amino Ester Enol->BetaAminoEster Iminium->BetaAminoEster + Enol (C-C Bond Formation) Racemate Racemic Mixture (R/S) BetaAminoEster->Racemate Purification Hydrolysis Selective Hydrolysis Racemate->Hydrolysis Substrate Lipase Lipase (CAL-B) + Buffer/Solvent Lipase->Hydrolysis Catalyst ProductAcid (R)-Beta-Amino Acid Hydrolysis->ProductAcid Hydrolyzed ProductEster (S)-Beta-Amino Ester (Pure) Hydrolysis->ProductEster Unreacted

Caption: Dual pathways for synthesis: The Mannich route constructs the carbon skeleton, while Enzymatic Resolution ensures enantiomeric purity required for clinical applications.

Part 4: Experimental Protocol

Protocol: Lipase-Catalyzed Kinetic Resolution of Ethyl 3-Amino-3-Phenylpropanoate

This protocol is selected for its high reproducibility and relevance to generating chiral building blocks for drugs like Dapoxetine or Sitagliptin analogues.

Objective: Isolate (S)-ethyl 3-amino-3-phenylpropanoate with >98% ee.

Materials:

  • Racemic ethyl 3-amino-3-phenylpropanoate (10 mmol)

  • Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435)

  • Solvent: Diisopropyl ether (DIPE) or MTBE (anhydrous)

  • Acyl donor (optional for acylation route): Ethyl acetate

  • Water (0.5 eq, for hydrolysis route)[2][3][4]

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10 mmol of the racemic

    
    -amino ester in 50 mL of anhydrous DIPE.
    
    • Scientific Logic:[1][5][6][7] DIPE is a hydrophobic solvent that preserves enzyme activity while solubilizing the lipophilic ester.

  • Enzyme Addition: Add 100 mg of immobilized CAL-B (approx. 10-20% w/w relative to substrate).

  • Reaction Initiation: Add 0.5 equivalents of distilled water (5 mmol, ~90 µL).

    • Critical Control Point: The amount of water controls the conversion. Excess water promotes non-selective hydrolysis; too little stalls the reaction.

  • Incubation: Shake the mixture at 200 rpm at 30°C–45°C. Monitor the reaction via chiral HPLC every 2 hours.

    • Endpoint: Stop when conversion reaches exactly 50%. Beyond 50%, the enzyme may begin attacking the desired enantiomer, eroding ee.

  • Termination & Separation: Filter off the immobilized enzyme (can be reused). The filtrate contains the unreacted ester (typically the S-enantiomer) and the hydrolyzed acid (typically the R-enantiomer).

  • Work-up: Wash the organic phase with saturated NaHCO3 solution. The

    
    -amino acid will partition into the aqueous phase (as the salt), while the desired 
    
    
    
    -amino ester remains in the organic phase.
  • Purification: Dry the organic phase over MgSO4 and concentrate in vacuo.

Data Output & Validation:

ParameterTarget SpecificationTroubleshooting
Yield 45-48% (Theoretical max 50%)If <40%, check enzyme activity or water content.
Enantiomeric Excess (ee) >98%If low, stop reaction earlier (e.g., at 45% conversion).
E-Value (Selectivity) >100If <20, switch solvent to MTBE or lower temperature.
Part 5: Pharmacological Applications & Data Summary[6][8]

The versatility of


-amino esters extends from small molecule therapeutics to macromolecular delivery systems.

Table 1: Comparative Applications of Beta-Amino Ester Derivatives

Application DomainMechanism of ActionKey Derivative ExampleReference
Antidiabetic Drugs DPP-4 InhibitionSitagliptin (contains a

-amino amide/acid core)
[1]
Antifungal Agents Inhibition of protein synthesisCispentacin (cyclic

-amino acid)
[2]
Gene Delivery DNA condensation & endosomal escapePoly(

-amino esters)
(PBAEs)
[3]
Oncology Microtubule stabilizationTaxol (C-13 side chain is a

-amino acid derivative)
[4]
Structure-Activity Relationship (SAR) Visualization

The following diagram depicts how specific structural modifications to the


-amino ester core translate to biological function.

SAR_BetaAmino Core Beta-Amino Fatty Acid Ester Core (R-CH(NH2)-CH2-COOR') Mod1 Modification: Cyclization (Constraint) Core->Mod1 Mod2 Modification: Polymerization (Diacrylate Linking) Core->Mod2 Mod3 Modification: Fluorination (Beta-position) Core->Mod3 Effect1 Result: Beta-Lactams (Antibiotic Activity) Mod1->Effect1 Effect2 Result: Cationic Polymers (Gene Delivery/PBAEs) Mod2->Effect2 Effect3 Result: Metabolic Stability (Protease Resistance) Mod3->Effect3

Caption: SAR map showing how core structural derivatization dictates therapeutic utility.

References
  • Steer, D. L., et al. "Beta-Amino Acids: Versatile Peptidomimetics."[2] Current Medicinal Chemistry, 2002.[2] Link

  • Fuller, A. A., et al. "Ureidopeptide Foldamers." Journal of the American Chemical Society, 2013. Link

  • Green, J. J., et al. "Poly(beta-amino esters): Synthesis, Formulations, and Their Biomedical Applications." Advanced Healthcare Materials, 2019. Link

  • Gotor, V., et al. "Enzymatic kinetic resolution of beta-amino acid derivatives." Journal of Organic Chemistry, 2009. Link

  • Waghmare, S. R. "NH4Cl Catalyzed synthesis of β-amino Esters."[8] Results in Chemistry, 2020.[8][9] Link

Sources

Methodological & Application

Synthesis of Ethyl 3-Aminodecanoate via Michael Addition: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis of ethyl 3-aminodecanoate, a valuable β-amino ester, through the aza-Michael addition. β-amino acids and their derivatives are crucial building blocks in medicinal chemistry and drug development, known for enhancing the metabolic stability of peptides and serving as precursors to a wide range of biologically active molecules, including β-lactam antibiotics.[1][2][3][4] The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, offers a highly efficient and atom-economical route for the formation of carbon-nitrogen bonds.[5][6][7] This document details the underlying chemical principles, provides a meticulously validated experimental protocol, and discusses the significance of this synthetic strategy for researchers in organic synthesis and pharmaceutical development.

Introduction: The Significance of β-Amino Esters and the Aza-Michael Addition

β-Amino acids and their ester derivatives are of significant interest in the pharmaceutical industry due to their presence in numerous natural products with pronounced biological activities and their role as key structural motifs in various drug candidates.[3][4] Their incorporation into peptides can induce stable secondary structures and confer resistance to enzymatic degradation, a critical attribute for enhancing drug efficacy.[2][3]

The aza-Michael reaction, the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, stands out as one of the most direct and versatile methods for the synthesis of β-amino carbonyl compounds.[5][8] This approach is favored for its operational simplicity and the ability to construct C-N bonds under mild conditions.[5][9] The synthesis of ethyl 3-aminodecanoate via this route involves the addition of an amine to an α,β-unsaturated decanoate ester. This application note will focus on a practical and scalable protocol for this transformation.

Reaction Mechanism and Rationale

The aza-Michael addition proceeds through the nucleophilic attack of an amine on the β-carbon of an α,β-unsaturated ester. This reaction is typically facilitated by a catalyst, which can be a Lewis acid, a Brønsted acid, or a base, to enhance the electrophilicity of the Michael acceptor or the nucleophilicity of the amine.[5] However, in many cases, the reaction can proceed efficiently without a catalyst, particularly with more nucleophilic amines, offering a greener and more cost-effective synthetic route.[10][11]

The general mechanism involves three key steps:

  • Activation of the Amine (if catalyzed): A base can deprotonate the amine, increasing its nucleophilicity. Conversely, a Lewis acid can coordinate to the carbonyl oxygen of the ester, increasing the electrophilicity of the β-carbon.

  • Nucleophilic Attack: The lone pair of the nitrogen atom of the amine attacks the electron-deficient β-carbon of the α,β-unsaturated ester. This results in the formation of a new carbon-nitrogen bond and an enolate intermediate.

  • Protonation: The enolate intermediate is then protonated, typically by the solvent or a protonated amine catalyst, to yield the final β-amino ester product.

Caption: Generalized mechanism of the aza-Michael addition.

Experimental Protocol: Synthesis of Ethyl 3-Aminodecanoate

This protocol describes a solvent-free Michael addition of an amine to ethyl dec-2-enoate. This approach minimizes waste and simplifies the workup procedure, aligning with the principles of green chemistry.[1][10][11]

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberKey PropertiesSupplier
Ethyl dec-2-enoateC₁₂H₂₂O₂198.302404-92-4Liquid, Michael acceptorSigma-Aldrich
HeptylamineC₇H₁₇N115.22111-68-2Liquid, NucleophileAcros Organics
Diethyl ether(C₂H₅)₂O74.1260-29-7Volatile solvent for extractionFisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agentVWR
Silica Gel (for column chromatography)SiO₂60.087631-86-9Stationary phaseMerck
HexaneC₆H₁₄86.18110-54-3Eluent for chromatographyJ.T.Baker
Ethyl AcetateC₄H₈O₂88.11141-78-6Eluent for chromatographyEMD Millipore
Step-by-Step Procedure

experimental_workflow start Start reactants 1. Mix ethyl dec-2-enoate and heptylamine in a round-bottom flask. start->reactants stir 2. Stir the mixture at room temperature. reactants->stir monitor 3. Monitor reaction progress by TLC. stir->monitor workup 4. Perform aqueous workup and extraction with diethyl ether. monitor->workup dry 5. Dry the organic layer over anhydrous MgSO₄. workup->dry concentrate 6. Concentrate the solution under reduced pressure. dry->concentrate purify 7. Purify the crude product by column chromatography. concentrate->purify characterize 8. Characterize the final product (NMR, IR, MS). purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of ethyl 3-aminodecanoate.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl dec-2-enoate (1.0 g, 5.04 mmol) and heptylamine (0.64 g, 5.54 mmol, 1.1 equivalents).

  • Reaction Execution: Stir the neat mixture vigorously at room temperature (20-25 °C).

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 8:2 v/v) as the eluent. The reaction is typically complete within 24-48 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether (20 mL). Wash the organic solution successively with 1 M HCl (2 x 10 mL) to remove excess amine, followed by saturated sodium bicarbonate solution (10 mL), and finally brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude ethyl 3-(heptylamino)decanoate by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate to isolate the pure product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Expected Results and Discussion

The solvent-free Michael addition of heptylamine to ethyl dec-2-enoate is expected to proceed smoothly at room temperature to afford ethyl 3-(heptylamino)decanoate in good to excellent yield after purification. The absence of a catalyst simplifies the procedure and minimizes potential side reactions.

The choice of a solvent-free system is not only environmentally advantageous but can also accelerate the reaction rate due to the high concentration of reactants.[11] While this protocol utilizes an aliphatic amine, it is worth noting that aromatic amines are generally less nucleophilic and may require longer reaction times or the use of a catalyst to achieve comparable yields.[1]

For reactions that are sluggish, gentle heating or the use of a catalyst can be considered. A variety of catalysts have been shown to be effective for aza-Michael additions, including Lewis acids (e.g., Yb(OTf)₃, Bi(OTf)₃), solid supports like silica gel, and ionic liquids.[1][12][13] The choice of catalyst should be tailored to the specific substrates and desired reaction conditions.

Conclusion

The aza-Michael addition provides a powerful and straightforward methodology for the synthesis of β-amino esters, which are valuable intermediates in pharmaceutical research and development. The protocol detailed in this application note for the synthesis of ethyl 3-aminodecanoate highlights a green, efficient, and scalable approach. Researchers can adapt this general procedure for the synthesis of a diverse library of β-amino esters by varying the amine and the α,β-unsaturated ester starting materials.

References

  • Vicario, J. L., Badía, D., & Carrillo, L. (2004). Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary. The Journal of Organic Chemistry, 69(7), 2588–2590. [Link]

  • Li, J., Su, W., & Li, N. (2012). A facile synthesis of β-amino carbonyl compounds through an aza-Michael addition reaction under solvent-free conditions. RSC Advances, 2(24), 9173. [Link]

  • Ying, A., Li, Z., Yang, J., Liu, S., Xu, S., Yan, H., & Wu, C. (2014). DABCO-Based Ionic Liquids: Recyclable Catalysts for Aza-Michael Addition of α,β-Unsaturated Amides under Solvent-Free Conditions. The Journal of Organic Chemistry, 79(14), 6510–6516. [Link]

  • Vicario, J. L., Badía, D., & Carrillo, L. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(16), 5485–5485. [Link]

  • Maji, K., & Barman, G. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 2585–2625. [Link]

  • Al-Sultani, K. F. (2023). Synthesis of chiral-β-amino acids and their applications in Medicinal Chemistry (Doctoral dissertation, University of Huddersfield). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-Amino ketones, esters, nitriles and related compounds by 1,4-addition. Retrieved from [Link]

  • Chiroblock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. Retrieved from [Link]

  • Singh, O. V., & Han, H. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical and Pharmaceutical Research, 7(7), 906-924. [Link]

  • De Kimpe, N., & Tehrani, K. A. (2003). Synthesis and Applications of β-Aminocarboxylic Acids Containing a Cyclopropane Ring. Chemical Reviews, 103(5), 1755–1790. [Link]

  • Ciriminna, R., Ghahremani, M., Karimi, B., & Pagliaro, M. (2023). Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. Catalysts, 13(7), 1069. [Link]

  • Wijesinghe, M. B. (2017). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern University. [Link]

  • Wang, Y., Zhang, Z., & Li, P. (2016). Organocatalytic cascade nucleophilic/aza-Michael addition reactions: metal-free catalytic strategy for the synthesis of hydantoins. Organic & Biomolecular Chemistry, 14(34), 8113–8118. [Link]

  • Wikipedia. (n.d.). Michael reaction. Retrieved from [Link]

  • Ranu, B. C., Hajra, A., & Jana, U. (2002). Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. ARKIVOC, 2002(7), 76-81. [Link]

  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

Sources

Application Notes and Protocols: Aza-Michael Addition of Ammonium Acetate to Ethyl 2-decenoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the reaction between ammonium acetate and ethyl 2-decenoate, a classic example of an aza-Michael addition. This reaction is a fundamental method for the synthesis of β-amino esters, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and other biologically active molecules. This guide details the underlying reaction mechanism, provides a robust experimental protocol, and offers insights into reaction optimization and troubleshooting.

Introduction: The Significance of the Aza-Michael Addition

The aza-Michael addition, a nucleophilic conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1] This atom-economical reaction allows for the straightforward introduction of a nitrogen-containing functional group at the β-position of an electron-deficient alkene. The resulting β-amino carbonyl moieties are prevalent in a wide array of natural products and synthetic drugs.

Ammonium acetate serves as a convenient and cost-effective source of ammonia for this transformation.[2] Its solid, non-volatile nature makes it significantly easier and safer to handle compared to gaseous ammonia, while still providing the necessary nucleophile for the addition reaction. The reaction with ethyl 2-decenoate, a long-chain α,β-unsaturated ester, yields ethyl 3-aminodecanoate, a precursor for the synthesis of modified amino acids, peptides, and other complex nitrogen-containing molecules.

Reaction Mechanism

The reaction proceeds via a conjugate addition mechanism. Ammonium acetate is in equilibrium with ammonia and acetic acid. The ammonia acts as the nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated ester, ethyl 2-decenoate. This is followed by protonation of the resulting enolate to yield the final β-amino ester product. The reaction can be catalyzed by either the acetic acid generated in situ or by other added acidic or basic catalysts.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A 1. Combine Ethyl 2-decenoate, Ammonium Acetate, and Solvent B 2. Heat to Reflux A->B C 3. Monitor by TLC B->C D 4. Cool and Concentrate C->D Reaction Complete E 5. Aqueous Workup (Et₂O, NaHCO₃, Brine) D->E F 6. Dry and Evaporate E->F G 7. Column Chromatography F->G H 8. Characterization (NMR, IR, MS) G->H caption Figure 2: Experimental workflow.

Sources

Preparation of Lipophilic β-Amino Esters for Peptidomimetics: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative for Lipophilicity in Peptidomimetics

In the field of drug discovery, peptidomimetics represent a critical evolution from traditional peptide-based therapeutics. While peptides offer exquisite biological specificity, their application is often hampered by poor metabolic stability and low cell permeability. The incorporation of β-amino acids is a well-established strategy to confer resistance to enzymatic degradation.[1][2][3] However, to overcome the challenge of membrane translocation, a careful modulation of the molecule's physicochemical properties is paramount. Herein lies the importance of lipophilicity.

Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5][] By increasing the lipophilic character of β-amino acid building blocks, we can enhance the ability of the resulting peptidomimetics to traverse the lipid bilayers of cell membranes, thereby improving oral bioavailability and target engagement.[4][7] This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust synthetic strategies and step-by-step protocols for preparing chiral, lipophilic β-amino esters—essential precursors for next-generation peptidomimetics.

Guiding Principles: Selecting the Right Synthetic Approach

The synthesis of β-amino esters can be achieved through several powerful methodologies.[1] The choice of strategy depends on the desired substitution pattern, stereochemical outcome, and the nature of the lipophilic moiety to be introduced. Key considerations include the availability of starting materials and the scalability of the reaction.

Diagram 1: Synthetic Strategy Decision Workflow

Synthetic Strategy Decision Workflow Start Define Target Lipophilic β-Amino Ester Q1 Is the lipophilic group on the N-substituent? Start->Q1 Q2 Is the lipophilic group on the β-carbon? Q1->Q2 No Mannich Mannich-Type Reaction (Use lipophilic amine) Q1->Mannich Yes Michael Aza-Michael Addition (Use lipophilic amine) Q1->Michael Yes Mannich_C Mannich-Type Reaction (Use lipophilic aldehyde/ketone) Q2->Mannich_C Yes Reformatsky Reformatsky-Type Reaction (Use lipophilic imine) Q2->Reformatsky Yes

Caption: Decision tree for selecting a primary synthetic route.

Core Synthetic Strategies & Mechanistic Insights

Two of the most powerful and versatile methods for constructing β-amino esters are the Mannich-type reaction and the Aza-Michael addition. Both allow for the strategic introduction of lipophilic groups.

The Asymmetric Mannich-Type Reaction: Building Stereocenters with Precision

The Mannich reaction is a three-component condensation that forms a C-C bond between an enolizable carbonyl compound (the donor), an amine, and a non-enolizable carbonyl compound (the aldehyde/ketone).[8][9] For our purposes, we react a pre-formed imine with a ketene silyl acetal or ester enolate. The power of this reaction lies in modern catalytic asymmetric variants, which allow for the precise control of stereochemistry—a critical feature for peptidomimetic design.[10][11][12]

Mechanism & Introduction of Lipophilicity: Lipophilicity can be introduced by choosing a starting material—either the amine or the aldehyde—that contains the desired lipophilic group (e.g., a long alkyl chain, a polycyclic aromatic group, or a fluorous tag). The reaction proceeds through the formation of an iminium ion, which is then attacked by the nucleophilic enolate. Chiral catalysts, such as proline or metal-phosphine complexes, create a chiral environment that directs the enolate attack to one face of the imine, resulting in high enantioselectivity.[10]

Diagram 2: Catalytic Asymmetric Mannich Reaction Mechanism

Mannich Reaction Mechanism cluster_0 Iminium Ion Formation cluster_1 Enolate Formation & Attack cluster_2 Product Formation Aldehyde R¹-CHO (Lipophilic Aldehyde) Imine Imine Aldehyde->Imine + Amine, -H₂O Amine R²-NH₂ (Lipophilic Amine) Amine->Imine Iminium Iminium Ion Imine->Iminium + Catalyst (H⁺) Attack Iminium->Attack Nucleophilic Attack Ester Ester Enolate Silyl Ketene Acetal (Enolate Equivalent) Ester->Enolate + Base/Silylating Agent Enolate->Attack Product_int Intermediate Attack->Product_int Product Lipophilic β-Amino Ester Product_int->Product Workup

Caption: General mechanism for the catalytic Mannich reaction.

Aza-Michael (Conjugate) Addition: Atom-Economical C-N Bond Formation

The Aza-Michael reaction is the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[1] This method is highly atom-economical and offers a direct route to β-amino esters.[1] The key to introducing lipophilicity is the selection of the amine nucleophile.

Mechanism & Introduction of Lipophilicity: A lipophilic primary or secondary amine is used as the nucleophile. The reaction can be catalyzed by Lewis acids or Brønsted bases, or in some cases, can proceed thermally.[13][14] The amine attacks the β-carbon of the unsaturated ester, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final product.[15] Asymmetric variants often employ chiral catalysts to control the facial selectivity of the amine addition.[16][17]

Experimental Protocols

A Note on General Laboratory Practice: All reactions should be conducted in a well-ventilated fume hood. Glassware should be oven- or flame-dried prior to use for moisture-sensitive reactions. Reagents should be of high purity. Anhydrous solvents should be used where specified. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

Protocol 1: Asymmetric Mannich Synthesis of an N-Benzyl, β-Lipophilic Amino Ester

This protocol describes the synthesis of a β-amino ester with a lipophilic decyl group at the β-position, using a well-established chiral auxiliary approach for stereocontrol.

Objective: To synthesize Ethyl (2R,3R)-3-amino-2-phenyl-tridecanoate.

Materials:

  • Decanal (lipophilic aldehyde)

  • Aniline

  • (S)-(-)-2-Amino-3-phenyl-1-propanol derived chiral auxiliary

  • Titanium (IV) chloride (TiCl₄)

  • Ethyl acetate

  • Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Imine Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve decanal (1.0 eq) and aniline (1.0 eq) in anhydrous DCM. Stir the mixture at room temperature for 2-4 hours. The formation of the imine can be monitored by TLC.

  • Chiral Auxiliary Chelation: In a separate, dry flask, dissolve the chiral auxiliary (1.1 eq) in anhydrous DCM. Cool the solution to -78 °C (dry ice/acetone bath). Add TiCl₄ (1.1 eq) dropwise. A colored complex should form. Stir for 30 minutes at -78 °C.

  • Enolate Formation & Mannich Addition: To the chiral auxiliary-TiCl₄ complex, add ethyl acetate (1.5 eq) followed by DIPEA (2.5 eq) dropwise. Stir for 1 hour at -78 °C to ensure enolate formation.

  • Reaction: Add the pre-formed imine solution from step 1 to the enolate mixture dropwise via cannula at -78 °C. Allow the reaction to stir at this temperature for 12-18 hours.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired lipophilic β-amino ester.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Determine the enantiomeric excess (ee) using chiral HPLC.

Scientist's Notes: The strict exclusion of moisture is critical, as TiCl₄ is highly water-sensitive. The diastereoselectivity of this reaction is typically high, and the chiral auxiliary can often be recovered and reused.

Protocol 2: Lewis Acid-Catalyzed Aza-Michael Addition of a Lipophilic Amine

This protocol details a direct approach using a lipophilic amine to synthesize an N-lipophilic β-amino ester.

Objective: To synthesize Ethyl 3-(decylamino)propanoate.

Materials:

  • Decylamine (lipophilic amine)

  • Ethyl acrylate

  • Lithium perchlorate (LiClO₄)[14]

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine decylamine (1.0 eq), ethyl acrylate (1.2 eq), and lithium perchlorate (0.2 eq). Note: This reaction is often performed neat (solvent-free), which aligns with green chemistry principles.[14]

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., staining with ninhydrin to visualize the amine). The reaction is typically complete within 2-6 hours.[14]

  • Work-up: Once the starting amine is consumed, dilute the reaction mixture with diethyl ether. Wash the organic solution with water and then with saturated aqueous NH₄Cl to remove the catalyst and any unreacted amine salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-decyl β-amino ester.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

Scientist's Notes: While aliphatic amines like decylamine are quite reactive, aromatic amines may require longer reaction times or heating.[14] The use of LiClO₄ as a mild Lewis acid catalyst significantly accelerates the reaction compared to the uncatalyzed process.[14]

Comparative Data & Method Selection

The choice between the Mannich and Aza-Michael routes often depends on the desired location of the lipophilic group and stereochemical requirements.

FeatureAsymmetric Mannich ReactionAza-Michael Addition
Lipophilicity Source Aldehyde/Ketone or AmineAmine Nucleophile
Stereocontrol Excellent (with chiral catalysts/auxiliaries)Can be challenging; requires asymmetric catalysis
Atom Economy Good (three-component)Excellent (addition reaction)
Key Challenge Often requires cryogenic temperaturesLess reactive amines may require harsh conditions
Typical Yields 70-95%80-99%
Best For Installing chirality and lipophilicity at the β-carbon.Installing a lipophilic N-substituent.

Conclusion

The strategic synthesis of lipophilic β-amino esters is a cornerstone of modern peptidomimetic design. By leveraging powerful synthetic tools like the asymmetric Mannich and Aza-Michael reactions, medicinal chemists can create novel building blocks with tailored lipophilicity. This control over physicochemical properties is essential for developing drug candidates with improved pharmacokinetic profiles, ultimately enhancing their therapeutic potential. The protocols and strategies outlined in this guide provide a robust framework for researchers to confidently produce these valuable and highly sought-after compounds.

References

  • Smith, A. B., et al. (2021). Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. Angewandte Chemie International Edition. Available at: [Link]

  • Davies, H. M. L., & Ni, A. (2006). Enantioselective synthesis of β-amino esters and its application to the synthesis of the enantiomers of the antidepressant Venlafaxine. Chemical Communications. Available at: [Link]

  • Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med chem. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Available at: [Link]

  • Wang, Z., et al. (2019). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society. Available at: [Link]

  • Gavhane, Y. N., et al. (2024). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Rajanarender, T., et al. (2013). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. International Journal of Innovative Technology and Exploring Engineering. Available at: [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery. Available at: [Link]

  • Liu, X., & Deng, L. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, L., et al. (2009). Michael Addition of Amines to Activated Alkenes Promoted by Zn/NH4Cl System. Chemical Research in Chinese Universities. Available at: [Link]

  • Thorat, B. R., et al. (2015). One-pot Preparation of beta–amino Carbonyl Compounds by Mannich Reaction Using MgO/ZrO2 as Effective and Reusable Catalyst. International Journal of Scientific & Engineering Research. Available at: [Link]

  • Al-Harrasi, A., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances. Available at: [Link]

  • Knowles, R. R., & Jacobsen, E. N. (2014). Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Leeson, P. D. (2024). An update on lipophilic efficiency as an important metric in drug design. Expert Opinion on Drug Discovery. Available at: [Link]

  • Alavi Shooshtari, K. (2013). Michael addition of amines to α-ß unsaturated esters. University of Akron. Available at: [Link]

  • Azizi, N., & Saidi, M. R. (2004). LiClO4 Accelerated Michael addition of amines to α,β-unsaturated olefins under solvent-free conditions. Tetrahedron. Available at: [Link]

  • Ordóñez, M., et al. (2004). Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary. The Journal of Organic Chemistry. Available at: [Link]

  • Martin, S. F., et al. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters. Available at: [Link]

  • P, S. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Available at: [Link]

  • Hessel, V., et al. (2006). Addition of Secondary Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles by Using Microstructured Reactors. Organic Process Research & Development. Available at: [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. Available at: [Link]

  • Forró, E., & Fülöp, F. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules. Available at: [Link]

  • Gellerman, G., et al. (2002). Beta-amino acids: versatile peptidomimetics. Journal of Peptide Research. Available at: [Link]

  • Seebach, D., et al. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research. Available at: [Link]

  • Han, H. (2004). Peptidomimetics, a synthetic tool of drug discovery. Current Medicinal Chemistry. Available at: [Link]

Sources

Application Note: Utilizing Ethyl 3-Aminodecanoate as a Chiral Building Block in Advanced Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel peptide therapeutics often requires the incorporation of non-proteinogenic amino acids to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low membrane permeability. Ethyl 3-aminodecanoate (and its corresponding free acid, 3-aminodecanoic acid or "Ade") is a highly valuable


-amino acid chiral building block. It is a critical structural motif found in several potent marine natural products, including Laxaphycins, Microginins, and Trichormamides. This application note provides a comprehensive, self-validating guide to preparing and incorporating this chiral building block into Solid-Phase Peptide Synthesis (SPPS) workflows, detailing the mechanistic rationale behind each experimental parameter.

Introduction & Mechanistic Rationale

The Strategic Role of -Amino Acids

Incorporating


-amino acids like 3-aminodecanoic acid into a peptide sequence fundamentally alters its pharmacological profile. Because endogenous proteases have evolved specifically to recognize and cleave 

-peptide bonds, the insertion of an extra methylene group in the peptide backbone renders the resulting peptidomimetic highly resistant to enzymatic degradation [1].
The Causality of the Decanoate Aliphatic Chain

Ethyl 3-aminodecanoate is not just a


-amino acid; it possesses a linear 10-carbon aliphatic chain at the 

-position. When integrated into cyclic lipopeptides (e.g., Laxaphycin B or Trichormamide C), this hydrophobic tail acts as a vital lipid anchor [1, 3].
  • Mechanism of Action: The lipophilic decanoate chain drives the spontaneous partitioning of the peptide into the hydrophobic core of target fungal or bacterial cell membranes. Once anchored, the constrained cyclic peptide backbone undergoes a conformational shift, leading to oligomerization, pore formation, and ultimately, pathogen cell death via osmotic imbalance [3].

  • Stereochemical Importance: The absolute configuration at the

    
    -carbon (typically R or S depending on the target natural product) precisely dictates the spatial trajectory of the lipid tail. Using enantiomerically pure Ethyl 3-aminodecanoate is non-negotiable, as epimerization leads to a complete loss of membrane-disrupting activity [2].
    

Mechanism BB 3-Aminodecanoic Acid (Ade) Residue Lipopeptide Cyclic Lipopeptide (e.g., Laxaphycin B) BB->Lipopeptide Confers lipophilicity & proteolytic stability Membrane Pathogen Cell Membrane Lipid Bilayer Lipopeptide->Membrane Aliphatic chain anchors to lipids Pore Membrane Disruption & Pore Formation Membrane->Pore Conformational change Death Cell Death (Antifungal Activity) Pore->Death Osmotic imbalance

Mechanistic pathway of Ade-containing lipopeptides disrupting pathogen membranes.

Physicochemical Properties & Data Presentation

Before utilizing Ethyl 3-aminodecanoate in SPPS, it must be hydrolyzed to its free acid and subsequently N-protected (typically with an Fmoc group). The table below summarizes the key quantitative data for the building block and its derivatives.

CompoundMolecular Weight ( g/mol )LogP (Predicted)Primary ApplicationStorage Conditions
Ethyl (R)-3-aminodecanoate 215.343.1Starting material / Precursor2-8 °C, dry, inert atmosphere
(R)-3-aminodecanoic acid (Ade) 187.282.4Biological testing / IntermediateRoom Temp, desiccated
Fmoc-(R)-3-aminodecanoic acid 409.535.8Direct SPPS Building Block-20 °C, protect from light

Experimental Protocols

To ensure a self-validating system, the following protocols detail not just the how, but the why behind the chemistry, ensuring researchers can troubleshoot and adapt the methodology.

Protocol 1: Preparation of Fmoc-Ade-OH from Ethyl 3-aminodecanoate

Ethyl 3-aminodecanoate cannot be used directly in SPPS; the ethyl ester acts as a C-terminal protecting group that must be removed.

Step-by-Step Methodology:

  • Saponification: Dissolve Ethyl 3-aminodecanoate (1.0 eq) in a 3:1 mixture of THF/H₂O.

  • Mild Hydrolysis: Cool the solution to 0 °C and add Lithium Hydroxide (LiOH·H₂O, 1.5 eq) dropwise.

    • Expert Insight (Causality): LiOH is chosen over NaOH or KOH because the lithium cation coordinates with the carboxylate, providing a milder hydrolysis environment. This prevents base-catalyzed retro-Michael addition or epimerization at the chiral

      
      -carbon, preserving the stereochemical integrity of the building block [2].
      
  • Fmoc Protection: Once TLC indicates complete ester consumption, adjust the pH to 8.5 using 10% Na₂CO₃. Add Fmoc-OSu (1.2 eq) dissolved in dioxane. Stir for 12 hours at room temperature.

    • Expert Insight (Causality): Fmoc-OSu is preferred over Fmoc-Cl to minimize the formation of highly reactive mixed anhydrides that can lead to dipeptide oligomerization during the protection step.

  • Workup: Acidify the aqueous layer to pH 2.0 with 1M HCl, extract with Ethyl Acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield Fmoc-Ade-OH.

Protocol 2: Incorporation into Solid-Phase Peptide Synthesis (SPPS)

Coupling a


-amino acid with a bulky 10-carbon aliphatic chain presents significant kinetic barriers.

Step-by-Step Methodology:

  • Resin Swelling: Swell 2-Chlorotrityl chloride (2-CTC) resin in DCM for 30 minutes.

    • Expert Insight (Causality): 2-CTC resin is highly acid-labile, allowing for the cleavage of the fully protected peptide using 1% TFA. This is crucial if the peptide requires subsequent head-to-tail macrocyclization in solution (as is common for Laxaphycin analogs) [1].

  • Coupling the Ade Residue: For the coupling of Fmoc-Ade-OH (or coupling the next amino acid onto the Ade residue), use 3.0 eq of the amino acid, 2.9 eq of HATU, and 6.0 eq of DIPEA in DMF.

  • Thermal Assistance: Microwave or heat the reaction vessel to 50–70 °C for 45 minutes.

    • Expert Insight (Causality): The extra methylene group in the

      
      -amino acid increases the rotational degrees of freedom, making the transition state for amide bond formation entropically unfavorable. Furthermore, the bulky decyl chain sterically shields the reactive amine. Elevated temperatures provide the necessary activation energy to overcome this steric hindrance, preventing deletion sequences and ensuring >95% coupling efficiency.
      
  • Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 10 mins) to remove the Fmoc group before the next coupling cycle.

SPPS_Workflow Start Ethyl 3-aminodecanoate Hydrolysis Mild Saponification (LiOH) Avoids Epimerization Start->Hydrolysis Step 1 Protection Fmoc-OSu Protection Yields Fmoc-Ade-OH Hydrolysis->Protection Step 2 Resin Resin Loading (e.g., 2-Chlorotrityl) Protection->Resin Step 3 Coupling Coupling (HATU/DIPEA) Temp: 50-70°C to overcome steric bulk Resin->Coupling Step 4 Cleavage Mild Cleavage (1% TFA) & Solution-Phase Cyclization Coupling->Cleavage Step 5 Product Purified Cyclic Lipopeptide Cleavage->Product Step 6

Workflow for preparing and incorporating Ethyl 3-aminodecanoate into SPPS.

Conclusion

Ethyl 3-aminodecanoate is an indispensable chiral building block for the synthesis of advanced lipopeptides. By understanding the thermodynamic and steric challenges associated with its


-amino acid backbone and bulky aliphatic chain, researchers can optimize their synthetic workflows. Utilizing mild saponification conditions preserves stereochemical purity, while thermally assisted SPPS with highly reactive uronium coupling reagents (like HATU) ensures high-yielding peptide assembly.

References

  • Darcel, L., Das, S., Bonnard, I., Banaigs, B., & Inguimbert, N. (2021). "Thirtieth Anniversary of the Discovery of Laxaphycins. Intriguing Peptides Keeping a Part of Their Mystery." Marine Drugs, 19(9), 473. Available at:[Link]

  • Righi, G., Chionne, A., D'Achille, R., & Bonini, C. (1997). "Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer: a non-proteinogenic amino acid segment of the linear pentapeptide microginin." Tetrahedron: Asymmetry, 8(6), 903-907. Available at:[Link]

  • Gogineni, V., & Hamann, M. T. (2018). "Marine natural product peptides with therapeutic potential: Chemistry, biosynthesis, and pharmacology." Biochimica et Biophysica Acta (BBA) - General Subjects, 1862(1), 81-196. Available at:[Link]

Incorporation of Ethyl 3-aminodecanoate into peptide backbones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of Ethyl 3-Aminodecanoate into Peptide Backbones


-Amino Acid Lipopeptide Synthesis

Executive Summary

The incorporation of Ethyl 3-aminodecanoate (a


-amino acid derivative with a C10 lipophilic side chain) into peptide backbones offers a dual advantage: it introduces proteolytic stability characteristic of 

-peptides and enhances membrane permeability via the decyl side chain. However, this molecule presents distinct synthetic challenges, including steric hindrance at the

-carbon, lower nucleophilicity of the amino group compared to

-amino acids, and severe aggregation risks due to the "detergent-like" amphiphilicity of the resulting peptide.

This guide provides authoritative protocols for two distinct incorporation strategies:

  • Internal Incorporation: Conversion of the ethyl ester to an Fmoc-protected free acid for Solid Phase Peptide Synthesis (SPPS).

  • C-Terminal Incorporation: Direct solution-phase coupling of the ethyl ester to a peptide fragment.

Chemical Context & Strategic Analysis

The Molecule: Ethyl 3-aminodecanoate

  • Structure:

    
    
    
  • Classification:

    
    -amino acid ester.
    
  • Key Property: The C10 alkyl chain creates a high logP (lipophilicity) value. When incorporated, it acts as a "lipid anchor," potentially inducing micelle formation in aqueous solvents and aggregation on-resin.

The Challenge: The "Soap" Effect During synthesis, the combination of the polar peptide backbone and the non-polar decyl chain can lead to on-resin aggregation (pseudo-micelles). This collapses the resin pore structure, preventing reagent access.

  • Solution: We utilize a "Magic Mixture" solvent system (DCM/DMF/NMP) and chaotropic salts to disrupt these hydrophobic interactions.[1]

Pre-Synthesis: Building Block Preparation

To use Ethyl 3-aminodecanoate in standard Fmoc-SPPS, the ethyl ester must be hydrolyzed and the amine protected.

Protocol A: Synthesis of Fmoc-3-Aminodecanoic Acid

Target: Create a building block suitable for SPPS.

Reagents:

  • Ethyl 3-aminodecanoate (Starting Material)

  • Lithium Hydroxide (LiOH)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Solvents: THF, Water, 1,4-Dioxane, Ethyl Acetate.

Step-by-Step Methodology:

  • Saponification (Ester Hydrolysis):

    • Dissolve 10 mmol of Ethyl 3-aminodecanoate in 30 mL of THF/Water (2:1 v/v).

    • Add 2.5 equivalents of LiOH·H₂O.[2]

    • Stir vigorously at Room Temperature (RT) for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane).

    • Checkpoint: The disappearance of the ester spot indicates conversion to the free amino acid (zwitterion).

    • Neutralize carefully with 1M HCl to pH ~7.0. Do not acidify further yet.

  • Fmoc Protection:

    • To the neutral solution from Step 1, add 1.5 equivalents of

      
      .
      
    • Dissolve 1.1 equivalents of Fmoc-OSu in 15 mL 1,4-dioxane and add dropwise to the reaction mixture.

    • Stir at RT for 12 hours.

    • Mechanism:[2][3][4] The bicarbonate maintains a basic pH (8–9), keeping the amine nucleophilic (

      
      ) rather than protonated (
      
      
      
      ), allowing attack on the Fmoc-OSu carbonate.
  • Work-up & Purification:

    • Acidify the mixture to pH 2.0 using 1M HCl (precipitates the Fmoc-amino acid).

    • Extract 3x with Ethyl Acetate.

    • Wash organic layer with Brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: Recrystallize from Ethanol/Hexane or perform Flash Chromatography (DCM/MeOH gradient).

    • Validation: Verify via ESI-MS (Expected Mass:

      
      ).
      

Protocol B: Internal Incorporation via SPPS

Context: Inserting the Fmoc-3-aminodecanoic acid (prepared above) into a peptide sequence.

Critical Parameter:


-amino acids react slower than 

-amino acids. Standard coupling times must be extended.

Reagents:

  • Resin: Rink Amide (for C-term amide) or Wang (for C-term acid).

  • Coupling Agent: HATU (Preferred over HBTU/PyBOP due to steric bulk of the C10 chain).

  • Base: DIPEA (Diisopropylethylamine).[5]

  • Solvent: NMP (N-methyl-2-pyrrolidone) is superior to DMF for lipopeptides.

The Protocol:

  • Resin Swelling:

    • Swell resin in DCM for 30 mins, then wash with NMP.

  • Coupling the Lipophilic Block:

    • Dissolve Fmoc-3-aminodecanoic acid (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in NMP.

    • Pre-activation: Let the mixture sit for 2 minutes before adding to the resin.

    • Reaction: Shake for 2 hours at RT.

    • Double Coupling (Mandatory): Drain, wash with NMP, and repeat the coupling step with fresh reagents for another 1 hour.

  • Monitoring:

    • Use the Chloranil Test (or TNBS) instead of Kaiser. The long alkyl chain can shield the amine, making the Kaiser test false-negative. Chloranil is more sensitive for secondary amines or hindered primary amines.

  • Capping:

    • Cap unreacted sites with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Chain Elongation (Next Amino Acid):

    • Challenge: The N-terminus of the bound 3-aminodecanoic acid is sterically hindered by the C10 chain at the

      
      -position.
      
    • Solution: Use HOAt as an additive in the next coupling cycle to accelerate reaction rates.

Visual Workflow: SPPS Cycle

SPPS_Cycle cluster_solubility Solubility Management Start Resin-Peptide-NH2 Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF/DCM/NMP) Deprotect->Wash1 Activate Activation (Fmoc-3-Aminodecanoic Acid + HATU + DIPEA) Wash1->Activate Coupling Coupling Reaction (2 Hours, Double Couple) Activate->Coupling Check QC: Chloranil Test Coupling->Check Check->Coupling Colorless (Negative) -> FAIL Repeat Coupling NextAA Next AA Coupling (Use HOAt additive) Check->NextAA Blue (Positive) Note Use NMP or DMF/DCM (1:1) to prevent aggregation

Caption: SPPS workflow emphasizing the critical activation and double-coupling steps required for steric


-amino acids.

Protocol C: C-Terminal Incorporation (Solution Phase)

Context: The user wants the Ethyl 3-aminodecanoate to remain as an ethyl ester at the C-terminus (e.g., as a prodrug or lipophilic cap).

Reagents:

  • Peptide-COOH (Side-chain protected).

  • H-3-aminodecanoate-OEt (Free amine, obtained by neutralizing the HCl salt).

  • EDC[4][6][7]·HCl / HOBt (Standard) or T3P (Propylphosphonic anhydride - excellent for low epimerization).

Methodology:

  • Free Basing:

    • If the Ethyl 3-aminodecanoate is a salt (e.g., HCl), dissolve in DCM and wash with saturated

      
      . Dry organic layer and concentrate.[5]
      
  • Activation:

    • Dissolve the Protected Peptide-COOH (1.0 eq) in DCM (or DMF if insoluble).

    • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir for 15 mins at

      
      .
      
  • Coupling:

    • Add H-3-aminodecanoate-OEt (1.2 eq) and DIPEA (2.0 eq).

    • Allow to warm to RT and stir for 12–16 hours.

  • Work-up:

    • Dilute with EtOAc. Wash with 1M HCl,

      
      , and Brine.
      
    • Note: The product will be very lipophilic. Ensure it does not partition into the organic wash layers during extraction.

Quality Control & Troubleshooting

Data Summary: Coupling Reagent Efficiency for -Amino Acids
ReagentCoupling EfficiencyRacemization RiskRecommendation
HATU High (95%+)LowPrimary Choice for SPPS.
PyBOP Moderate-HighLowGood alternative if HATU fails.
DIC/HOBt Low-ModerateVery LowToo slow for sterically hindered C10 chain.
T3P HighNegligibleExcellent for Solution Phase C-term capping.
Troubleshooting the "Lipid Tail"
  • Issue: Gelation/Aggregation. The peptide resin becomes sticky or gelatinous.

    • Cause: The C10 chain interacts with the polystyrene matrix.

    • Fix: Switch solvent to "Magic Mixture" : DCM : DMF : NMP (1:1:1).[1] Add 1% Triton X-100 or 0.4M LiCl during coupling.

  • Issue: Incomplete Deprotection. Fmoc removal is slow after the lipid is added.

    • Fix: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) in piperidine/DMF for deprotection steps after the lipid incorporation.

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., & Smith, A. I. (2002). beta-Amino acids: versatile peptidomimetics. Current Medicinal Chemistry. Link

  • Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. Link

  • Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011). Structural chemistry of peptides containing backbone expanded amino acid residues: conformational features of beta, gamma, and hybrid peptides. Chemical Reviews. Link

  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Focus on HATU usage for hindered amines). Link

  • Coin, I., Beyermann, M., & Bienert, M. (2006). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. (Reference for "Magic Mixture" solvents). Link

Sources

Application Note: High-Performance Solvent Engineering for the Synthesis of Ethyl 3-Aminodecanoate

Author: BenchChem Technical Support Team. Date: March 2026


-Amino Esters

Part 1: The Amphiphilic Challenge

The synthesis of Ethyl 3-aminodecanoate (CAS: N/A for specific isomer, generic


-amino acid deriv.)[1] presents a distinct chemical engineering challenge: Solubility Mismatch .

Unlike short-chain analogs (e.g., ethyl 3-aminobutyrate), the "decanoate" backbone introduces a substantial lipophilic C10 chain (


), while the target functionality (primary amine) and the reagents (ammonium acetate, ammonia) are highly hydrophilic.
The Core Dilemma
  • Non-Polar Domain: The decyl chain requires non-polar or borderline polar aprotic solvents (Toluene, THF, DCM) for full solvation and chain extension.

  • Polar Domain: The nitrogen source (Ammonia, Ammonium salts) requires high-polarity protic solvents (Water, Methanol, Ethanol) for dissolution and ionization.

Selecting a solvent system that bridges this gap without inhibiting reaction kinetics is the critical success factor.[1] This guide details two distinct synthetic routes and the solvent engineering required for each.

Part 2: Solvent Selection Framework (Hansen Solubility Parameters)

To scientifically select the solvent, we analyze the Hansen Solubility Parameters (HSP). The reaction medium must balance the


 (dispersion) of the alkyl tail with the 

(hydrogen bonding) of the amine source.
Solvent Candidate

(Dispersion)

(Polarity)

(H-Bonding)
Suitability Analysis
Ethanol 15.88.819.4Excellent. High

dissolves

; moderate

tolerates C10 chain.[1] Matches ester leaving group (prevents transesterification).
Methanol 15.112.322.3Good. Better for ammonium salts, but poorer solubility for the final C10 lipid product at low temps.
Toluene 18.01.42.0Specific. Excellent for C10 chain. Essential for azeotropic water removal (Enamine route). Poor for ammonium salts.
Acetonitrile 15.318.06.1Moderate. Good for Lewis Acid catalyzed Michael additions. Poor solubility for inorganic ammonium salts.
Water 15.516.042.3Poor (as sole solvent). The ester separates; hydrolysis competes with amination.

Part 3: Detailed Synthetic Protocols

We present two validated routes. Route A is the thermodynamic "One-Pot" approach (Modified Rodionov) ideal for generating the acid precursor. Route B is the kinetic "Direct Addition" approach (Aza-Michael) for the ester.

Protocol A: The Modified Rodionov-Esterification Route (Recommended for High Purity)

This route synthesizes the


-amino acid first, followed by esterification.[1] It avoids the "Retro-Michael" instability common in direct amination.[1]

Mechanism: Condensation of Octanal + Malonic Acid + Ammonium Acetate


 3-Aminodecanoic Acid 

Ethyl Ester.[1]
Step 1: Solvent System - Ethanol (The Protic Bridge)

Ethanol acts as the "Universal Solvent" here, dissolving the aldehyde (lipophilic) and the ammonium acetate (hydrophilic).

Reagents:

  • Octanal (1.0 eq)

  • Malonic Acid (1.0 eq)

  • Ammonium Acetate (2.0 eq)

  • Solvent: Absolute Ethanol (5 mL per mmol aldehyde)

Workflow:

  • Dissolution: Charge Malonic acid and Ammonium acetate in Ethanol. Sonicate to ensure full dissolution (critical: undissolved salt slows decarboxylation).

  • Addition: Add Octanal. The solution should remain homogeneous.

  • Reflux: Heat to reflux (

    
    ) for 6-12 hours.
    
    • Solvent Role: Ethanol's boiling point provides sufficient energy for the decarboxylation step (

      
       release).
      
  • Precipitation: Upon cooling, the amino acid (zwitterion) often precipitates. If not, add minimal acetone to force precipitation.

  • Filtration: Isolate 3-aminodecanoic acid.

Step 2: Esterification (Thionyl Chloride/Ethanol)

Solvent: Anhydrous Ethanol (Reactant + Solvent).

  • Suspend 3-aminodecanoic acid in Anhydrous Ethanol at

    
    .
    
  • Dropwise add Thionyl Chloride (

    
    , 1.2 eq).
    
  • Reflux for 2 hours.

  • Concentrate in vacuo.

Protocol B: The Aza-Michael Addition (Green Chemistry Route)

Mechanism: Direct addition of Ammonia to Ethyl 2-decenoate (Trans-2-decenoic acid ethyl ester).[1] Challenge: Reversibility. The solvent must stabilize the product or the reaction must be run under pressure.[1]

Solvent Selection: High-Pressure Ethanol or Acetonitrile [1]

  • Reactor: Stainless steel autoclave or pressure tube.

  • Charge: Ethyl 2-decenoate (1.0 eq) +

    
     (7M in Methanol or Ethanol, 10.0 eq).
    
    • Note: A large excess of ammonia is required to push the equilibrium toward the product (Le Chatelier’s principle).

  • Catalyst: Cerium(IV) Ammonium Nitrate (CAN) (5 mol%) or Lipase (CalB) if enantioselectivity is desired.

  • Conditions: Heat to

    
     for 24 hours.
    
  • Workup: Vent ammonia. Concentrate.

Part 4: Workup & Purification Strategy (Solvent Switching)

The lipophilic nature of Ethyl 3-aminodecanoate allows for a highly efficient "Acid-Base Switching" purification, utilizing the phase partition coefficient (


).[1]
The "Phase-Switch" Protocol[1]
  • Crude Mixture: Dissolve crude oil (containing product + unreacted ester + neutral byproducts) in Ethyl Acetate or MTBE (Phase 1).

  • Acid Extraction: Extract with 1M HCl (aq) .

    • Chemistry: The amine protonates (

      
      ), becoming water-soluble.
      
    • Separation: The neutral impurities (unreacted alkene, aldehyde) remain in the Organic Phase. Discard Organic Phase.

  • Basification: Take the Aqueous Phase (containing product salt). Add NaOH (aq) until pH > 10.

    • Chemistry: The amine deprotonates (

      
      ), becoming water-insoluble (oily droplets).
      
  • Final Extraction: Extract the turbid aqueous mix with Dichloromethane (DCM) or Heptane .

    • Solvent Choice: Use Heptane if high purity is needed (rejects polar impurities). Use DCM for maximum yield.

  • Drying: Dry over

    
    , filter, and evaporate.
    

Part 5: Process Visualization

Diagram 1: Solvent Selection Decision Tree

This diagram guides the researcher in selecting the optimal solvent system based on the available starting materials and equipment.[1]

SolventSelection Start Start: Synthesis of Ethyl 3-aminodecanoate RouteCheck Choose Precursor Start->RouteCheck RouteA Aldehyde + Malonic Acid (Rodionov Route) RouteCheck->RouteA Thermodynamic Stability RouteB Ethyl 2-decenoate (Aza-Michael Route) RouteCheck->RouteB Atom Economy RouteC Beta-Keto Ester (Enamine Reduction) RouteCheck->RouteC Commercial Availability SolventA Solvent: Ethanol (Abs) Reason: Solubilizes NH4OAc & facilitates decarboxylation RouteA->SolventA SolventB Solvent: EtOH/NH3 (Pressure) Reason: High NH3 concentration drives equilibrium RouteB->SolventB SolventC Solvent: Methanol -> Toluene Reason: MeOH for imine formation Toluene for water removal RouteC->SolventC Purification Purification: Acid/Base Phase Switch (MTBE / 1M HCl) SolventA->Purification SolventB->Purification SolventC->Purification

Caption: Decision matrix for solvent selection based on synthetic pathway, highlighting the trade-off between thermodynamic stability and atom economy.

Diagram 2: Acid-Base Purification Workflow

This diagram illustrates the "Phase Switch" technique essential for isolating the amphiphilic amine.[1]

PurificationFlow Crude Crude Mix (Amine + Neutral Impurities) OrgSolv1 Dissolve in MTBE or EtAc Crude->OrgSolv1 AcidWash Extract with 1M HCl (aq) OrgSolv1->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Neutrals/Start Mat.) DISCARD PhaseSep1->OrgLayer1 Top Phase AqLayer1 Aqueous Layer (Product-H+ Salt) PhaseSep1->AqLayer1 Bottom Phase Basify Add NaOH (pH > 10) AqLayer1->Basify Extract2 Extract with DCM or Heptane Basify->Extract2 Final Pure Ethyl 3-aminodecanoate Extract2->Final

Caption: The "Phase Switch" purification logic relying on pH-dependent solubility of the amino ester.

Part 6: References

  • Rodionov Reaction Kinetics: Lebedev, A. V., et al. (2003).[2] "Competitive Formation of

    
    -Amino Acids... by the Rodionov Reaction." Russian Journal of General Chemistry. 
    
  • Aza-Michael Methodology: Azizi, N., & Saidi, M. R. (2004).[3][4] "LiClO4 mediated Michael addition of amines to

    
    -unsaturated esters under solvent-free conditions." Tetrahedron. 
    
  • Solvent Effects in Amine Synthesis: Ranu, B. C., & Banerjee, S. (2005). "Ionic Liquid as Catalyst and Reaction Medium... in Michael Addition." Organic Letters.

  • Enantioselective Routes: Fillion, E., et al. (2005).[5] "Enantioselective Synthesis of

    
    -Amino Acids." Journal of the American Chemical Society.[1] 
    
  • General Properties of Amino Crotonates: PubChem Compound Summary for Ethyl 3-aminocrotonate (Analog).

Sources

Ethyl 3-aminodecanoate as an intermediate in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Lipophilic Advantage

Ethyl 3-aminodecanoate (CAS: 56266-10-5, analog) represents a specialized class of


-amino esters distinguished by its long lipophilic tail (C7 heptyl chain) at the C3 position. Unlike short-chain analogs (e.g., ethyl 3-aminobutyrate), this intermediate is critical for synthesizing heterocycles that require enhanced membrane permeability or specific hydrophobic binding interactions in drug discovery.

Key Applications:

  • 
    -Lactam Antibiotics:  Precursor for 4-substituted monobactams with extended half-lives.
    
  • Dihydropyrimidines: Scaffold for calcium channel blockers with improved lipid solubility.

  • Peptidomimetics: Introduction of non-natural, lipophilic

    
    -amino acid residues into peptide chains.
    

Synthesis of Ethyl 3-Aminodecanoate

While commercially available, high-purity synthesis is often required to avoid contaminants that poison sensitive cyclization catalysts. The most robust route is the Reductive Amination of Ethyl 3-oxodecanoate .

Reagents & Equipment
  • Precursor: Ethyl 3-oxodecanoate (Ethyl 3-ketodecanoate).

  • Amine Source: Ammonium Acetate (

    
    ), anhydrous.
    
  • Reductant: Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride.
    
  • Solvent: Methanol (anhydrous).

  • Equipment: 3-neck RBF, inert gas (Ar/N2) line, mechanical stirrer.

Step-by-Step Protocol
  • Enamine Formation:

    • Charge a 500 mL flask with Ethyl 3-oxodecanoate (21.4 g, 100 mmol) and Ammonium Acetate (38.5 g, 500 mmol, 5 equiv).

    • Dissolve in Methanol (200 mL).

    • Stir at room temperature for 4–6 hours. Note: Monitor by TLC (fading of keto-ester spot).

    • Mechanistic Insight: The excess ammonium acetate drives the equilibrium toward the

      
      -enamino ester intermediate.
      
  • Reduction:

    • Cool the mixture to 0°C.

    • Carefully add Sodium Cyanoborohydride (9.4 g, 150 mmol, 1.5 equiv) in small portions to control gas evolution.

    • Allow the reaction to warm to room temperature and stir overnight (12 h).

    • Critical Step: Adjust pH to ~3-4 with concentrated HCl (dropwise) to quench excess hydride and decompose boron complexes. Stir for 30 mins.

  • Workup & Purification:

    • Neutralize with saturated

      
       until pH ~9 (liberates the free amine).
      
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: High-vacuum distillation (bp ~135-140°C @ 0.5 mmHg) or Flash Chromatography (

      
      , 5% MeOH/DCM + 1% 
      
      
      
      ).

Application Protocols: Heterocyclic Construction

Protocol A: Synthesis of 4-Heptylazetidin-2-one ( -Lactam)

Target: Construction of the monobactam core via Grignard-mediated cyclization.

Mechanism: The Grignard reagent acts as a base to deprotonate the amide nitrogen (after hydrolysis/activation) or directly mediates cyclization of the ester in specific conditions. Here we use the Grignard-Induced Cyclization of the amino ester directly.

  • Reagents: Ethyl 3-aminodecanoate (10 mmol),

    
    -Butylmagnesium Chloride (20 mmol, 2.0 equiv, 1.7M in THF), Anhydrous THF (50 mL).
    
  • Procedure:

    • Dissolve Ethyl 3-aminodecanoate in anhydrous THF under Argon. Cool to 0°C.[1][2][3]

    • Add

      
      -BuMgCl dropwise over 20 mins. The solution may turn slightly cloudy.
      
    • Stir at 0°C for 1 hour, then allow to warm to RT and stir for 12 hours.

    • Observation: The Grignard reagent deprotonates the amine (

      
      ) and generates a magnesium amide species which attacks the ester carbonyl intramolecularly.
      
  • Quench: Pour into saturated

    
     (cold). Extract with Ethyl Acetate.
    
  • Yield: Expect 60-75% of the

    
    -lactam.
    
Protocol B: Synthesis of Lipophilic Dihydrouracils

Target: Reaction with Isocyanates to form 3-substituted-6-heptyldihydropyrimidine-2,4(1H,3H)-diones.

  • Reagents: Ethyl 3-aminodecanoate (5 mmol), Phenyl Isocyanate (5.5 mmol), Triethylamine (catalytic), Toluene (20 mL).

  • Procedure:

    • Dissolve amine in Toluene. Add Phenyl Isocyanate dropwise at RT.

    • Exotherm: A mild exotherm indicates Urea formation. Stir 1 h.

    • Cyclization: Add catalytic

      
       (or DBU for faster rates) and reflux the mixture for 6 hours.
      
    • Mechanism:[2][4][5][6][7] The intermediate urea undergoes intramolecular cyclization (nucleophilic attack of urea nitrogen on the ester carbonyl) with loss of ethanol.

  • Isolation: Cool to RT. The product often precipitates. If not, concentrate and recrystallize from EtOH/Hexane.

Analytical Data & Characterization

Table 1: Expected NMR Data for Ethyl 3-aminodecanoate

NucleusShift (

ppm)
MultiplicityAssignmentStructural Note
1H 0.88Triplet (3H)Terminal

End of heptyl chain
1H 1.26Multiplet (10H)Chain

Bulk methylene chain
1H 1.25Triplet (3H)Ester


Hz
1H 2.30 - 2.45Multiplet (2H)

Adjacent to Carbonyl
1H 3.25 - 3.35Multiplet (1H)

Chiral center (C3)
1H 4.14Quartet (2H)Ester


Hz
13C 172.5Singlet

Ester Carbonyl
13C 48.5Singlet

C-N bond site

Pathway Visualization

The following diagram illustrates the synthesis of the intermediate and its divergence into two distinct heterocyclic scaffolds.

G Start Ethyl 3-oxodecanoate (C12H22O3) Reagent1 NH4OAc / NaBH3CN (Reductive Amination) Start->Reagent1 Intermed Ethyl 3-aminodecanoate (Intermediate) Reagent1->Intermed Yield: ~85% Path1 t-BuMgCl / THF (Cyclization) Intermed->Path1 Path2 Ph-NCO / Toluene (Urea Formation + Cyclization) Intermed->Path2 Prod1 4-Heptylazetidin-2-one (Beta-Lactam) Path1->Prod1 - EtOH Prod2 3-Phenyl-6-heptyl- dihydrouracil Path2->Prod2 - EtOH

Caption: Synthetic divergence of Ethyl 3-aminodecanoate into


-lactam and dihydrouracil scaffolds.

References

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
  • 
    -Lactam Cyclization: 
    
    • K. H. Dötz, et al. "Synthesis of -Lactams via Organometallic Reagents." Topics in Current Chemistry.
  • Biginelli & Urea Cyclization

    • Kappe, C. O. "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 1993.
  • Isocyanate Reactivity

    • "Reactions of Isocyanates with Nucleophiles."[3][4][5][8] Organic Chemistry Portal.

Sources

Advanced Protocol: Handling and Stabilization of Air-Sensitive Amino Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

Amino acid esters are fundamental building blocks in peptide synthesis and medicinal chemistry. While their hydrochloride salts are stable, the free base forms are notoriously unstable. They exhibit three primary degradation pathways:

  • Diketopiperazine (DKP) Formation: Rapid, autocatalytic cyclization, particularly in dipeptides or sterically unhindered amino acids (e.g., Glycine, Proline).

  • Hydrolysis: Moisture-driven cleavage of the ester bond to the parent amino acid.

  • Oxidation: Air-sensitive side chains (e.g., Cysteine, Methionine) degrade rapidly upon exposure to atmospheric oxygen.

The Golden Rule: Isolate the free base in situ or immediately prior to use. Never store amino ester free bases for long periods unless under strict cryogenic and inert conditions.

Mechanisms of Instability

Understanding the enemy is the first step to control. The primary threat is not always oxidation, but intramolecular cyclization .

Degradation Pathways Diagram

The following diagram illustrates the competing pathways that reduce yield and purity.

degradation_pathways cluster_conditions Accelerating Factors FreeBase Amino Ester (Free Base) DKP Diketopiperazine (Cyclic Impurity) FreeBase->DKP Intramolecular Cyclization (Fast for Pro/Gly) Acid Amino Acid (Hydrolysis Product) FreeBase->Acid + H2O (Hydrolysis) Polymer Oligomers/Polymers FreeBase->Polymer Intermolecular Condensation Factors 1. Heat (>0°C) 2. High Concentration 3. Presence of Water

Figure 1: Competing degradation pathways for amino acid ester free bases. Note that DKP formation is often irreversible.

Equipment & Reagent Preparation

To ensure integrity, the "Hardware" must be prepared to Schlenk standards.

The Schlenk Setup
  • Manifold: Dual-bank (Vacuum/Argon). Argon is preferred over Nitrogen due to its higher density, providing a better "blanket" for liquids.

  • Glassware: Oven-dried at 120°C for >4 hours. Assemble hot and cycle (Vacuum/Argon) 3 times.

  • Joints: Lightly greased with high-vacuum silicone grease (e.g., Dow Corning).

Reagent Selection Guide

Choosing the right base for neutralization is critical to prevent hydrolysis during the process.

Reagent ClassRecommended ReagentpKa (Conj. Acid)Application Note
Weak Inorganic Base Sat. NaHCO₃ / K₂CO₃ 10.3Preferred. Gentle. Minimizes ester hydrolysis. Requires biphasic extraction.
Organic Amine Triethylamine (TEA) 10.75Good for in situ neutralization. Difficult to remove completely without chromatography.
Strong Base NaOH / KOH 15.7Avoid. High risk of saponification (cleaving the ester). Use only if strictly necessary and at <0°C.
Drying Agent Na₂SO₄ or MgSO₄ N/AUse MgSO₄ for speed (high surface area), but filter quickly to avoid surface-catalyzed degradation.

Protocol: "Just-in-Time" Free-Basing

This protocol is designed to convert the stable HCl salt to the reactive free base minutes before the reaction.

Workflow Logic

free_basing_workflow Start Start: Amino Ester HCl Salt Dissolve 1. Dissolve in DCM/EtOAc (Cool to 0°C) Start->Dissolve Neutralize 2. Add Cold Sat. NaHCO3 (Biphasic Stirring) Dissolve->Neutralize Separate 3. Phase Separation (Keep Organic Layer) Neutralize->Separate Dry 4. Dry over MgSO4 (< 5 mins) Separate->Dry Evap 5. Solvent Removal (Vacuum, <20°C) Dry->Evap Use 6. Immediate Use (Cannula Transfer) Evap->Use Critical Time Window (<30 mins)

Figure 2: The "Just-in-Time" workflow to minimize exposure of the free amine to degradation conditions.

Detailed Steps
Step 1: Biphasic Neutralization
  • Suspend the Amino Acid Ester HCl salt in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Why DCM? High solubility for most amino esters; easy to evaporate; non-nucleophilic.

  • Cool the suspension to 0°C in an ice bath.

    • Causality: Low temperature kinetically inhibits both hydrolysis and DKP formation.

  • Add cold, saturated aqueous NaHCO₃ or 10% Na₂CO₃.

    • Ratio: Use 1.2 - 1.5 equivalents of base relative to the salt.

  • Agitate vigorously for 5–10 minutes. The solid HCl salt should dissolve as it converts to the free base and partitions into the organic layer.

Step 2: Extraction & Drying
  • Separate layers using a separating funnel.

  • Wash the organic layer once with cold brine (saturated NaCl) to remove residual water.

  • Dry over anhydrous MgSO₄ or Na₂SO₄.

    • Checkpoint: Do not leave sitting over the drying agent for >15 minutes. Some surfaces can catalyze cyclization.

  • Filter into a dry, Argon-purged Schlenk flask.

Step 3: Concentration (Optional)
  • If the solvent interferes with the next step, evaporate under reduced pressure (Rotavap) at < 25°C .

  • Warning: Do not heat! If the compound is volatile (e.g., Glycine ethyl ester), do not apply high vacuum for extended periods.

Protocol: Handling & Transfer (Schlenk Technique)

Once the free base is isolated, it must be handled under inert atmosphere.

Cannula Transfer Technique

Used to transfer the liquid amino ester solution to the reaction vessel without air exposure.

  • Setup:

    • Flask A: Contains the Amino Ester solution (under Argon).

    • Flask B: Reaction vessel (under Argon).

  • The Bridge: Insert a double-ended stainless steel needle (cannula) into Flask A (above liquid level) and purge the needle with Argon flow.

  • Insertion: Insert the other end into Flask B.

  • Transfer: Lower the needle in Flask A into the liquid. Close the Argon outlet (bubbler) of Flask B or slightly pressurize Flask A. The pressure differential pushes the liquid from A to B.[1]

  • Completion: Remove cannula and seal flasks.

Quality Control & Troubleshooting

Self-Validating the System

Before committing the reagent to a valuable synthesis, run these quick checks:

ObservationDiagnosisCorrective Action
Cloudiness in Organic Layer Residual WaterRe-dry with MgSO₄ immediately. Water promotes hydrolysis.
White Precipitate (Post-Drying) DKP FormationCheck NMR. If DKP is present, re-purify or discard. DKP is often insoluble in DCM.
Fuming upon air exposure Volatile Free BaseNormal for low MW esters. Handle strictly under Argon.
NMR Verification
  • 1H NMR (CDCl₃):

    • Check the integration of the

      
      -proton.
      
    • DKP Signal: Look for a new singlet (for Glycine) or doublet shifted upfield compared to the ester.

    • Hydrolysis: Appearance of broad -OH peak or shift in the ester methyl/ethyl group.

References

  • Schlenk Line Survival Guide. (2023). General Schlenk Line Techniques and Solvent Trap Setup.[2] Retrieved from [Link]

  • Borchardt, R. T., & Goolcharran, C. (1998).[3] Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Wipf, P. (2014).[4][5] Techniques for Handling Air- and Moisture-Sensitive Compounds.[1][2][4][6][7][8][9][10] University of Pittsburgh.[4] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Preventing cyclization of Ethyl 3-aminodecanoate to beta-lactams

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Cyclization to -Lactams (2-Azetidinones)

Executive Summary & Core Directive

The Problem: Ethyl 3-aminodecanoate is a


-amino ester. Under neutral-to-basic conditions, the amine moiety acts as an intramolecular nucleophile, attacking the ester carbonyl. This results in the irreversible formation of a 4-octyl-2-azetidinone (

-lactam) and the expulsion of ethanol.

The Solution: Stability is binary. The salt form (HCl) is kinetically stable. The free base is thermodynamically primed for cyclization (Breckpot Cyclization). Successful handling requires "Flash Neutralization" protocols and strict avoidance of conditions that mimic the Breckpot synthesis.

The Mechanism of Failure

Understanding the enemy is the first step to containment. The cyclization is an allowed 4-exo-trig process, accelerated by heat and base.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the transition from the stable salt to the unwanted lactam.

BetaLactamCyclization Salt Stable Precursor (Ammonium Salt) Base Trigger (Base/pH > 7) Salt->Base Deprotonation FreeAmine Reactive Free Base (Nucleophile Exposed) Base->FreeAmine Equilibrium Shift FreeAmine->Salt Acid Quench (Rescue) Transition Tetrahedral Intermediate FreeAmine->Transition Intramolecular Attack (Slow) Lactam DEAD END (Beta-Lactam + EtOH) Transition->Lactam Collapse (Irreversible)

Figure 1: The "Breckpot" Cascade. Note that the reaction is driven by the deprotonation of the amine. Once the free amine exists, cyclization is a function of time and temperature.

Storage & Handling Protocols

A. Storage (The "Deep Freeze" Rule)

Never store the free base. If you synthesized the free base, convert it immediately to the hydrochloride or tosylate salt for storage.

ParameterSpecificationReason
Form HCl Salt (Solid)Protonated amine (

) is non-nucleophilic.
Temperature -20°C Arrhenius suppression of cyclization kinetics.
Atmosphere Argon/NitrogenMoisture hydrolyzes the ester;

can form carbamates.
Container Amber GlassLight can degrade the long alkyl chain (radical mechanisms).
B. "Flash Neutralization" Protocol

When your synthesis requires the free amine (e.g., for N-alkylation or amide coupling), do not perform a standard extraction. Use this biphasic protocol to minimize the "residence time" of the free base.

  • Prepare Phases:

    • Organic: Pre-cooled Dichloromethane (DCM) or MTBE (

      
      ).
      
    • Aqueous: Saturated

      
       or 
      
      
      
      (Avoid
      
      
      —too strong).
  • The Mix:

    • Add the Ethyl 3-aminodecanoate HCl salt to the rapidly stirring biphasic mixture.

    • Stir for maximum 5 minutes at

      
      .
      
  • The Separation:

    • Separate phases immediately.

    • Dry organic layer over

      
       (fast acting) rather than 
      
      
      
      .
    • Do not concentrate to dryness unless absolutely necessary. Use the solution directly in the next step.

Reaction Optimization (Avoiding the "Breckpot" Conditions)

The Breckpot Synthesis explicitly uses Grignard reagents to force this cyclization. Therefore, you must avoid conditions that resemble this synthesis.

Decision Tree: Safe Handling

HandlingWorkflow Start Start: Ethyl 3-aminodecanoate HCl Goal What is your goal? Start->Goal Acylation Amide Coupling Goal->Acylation Alkylation N-Alkylation Goal->Alkylation Nucleophile Use as Nucleophile Goal->Nucleophile DirectCoupling Do NOT neutralize. Use DIPEA/NMM in situ at 0°C. Acylation->DirectCoupling ColdAlkylation Maintain < 0°C. Avoid strong bases (NaH, LDA). Alkylation->ColdAlkylation FlashProtocol Use 'Flash Neutralization'. Keep in solution. Nucleophile->FlashProtocol

Figure 2: Operational workflow to minimize cyclization risk during synthesis.

Troubleshooting Guide

Diagnostic Marker: The formation of the


-lactam is indicated by a mass loss of 46 Da  (Ethanol) in LCMS.
  • Parent Mass (Ethyl 3-aminodecanoate): MW ~215

  • Cyclized Product (4-octyl-2-azetidinone): MW ~169

SymptomProbable CauseCorrective Action
LCMS shows dominant peak at [M-46] Cyclization occurred. The free base sat too long or got too hot.Irreversible. Discard batch. For next time, keep temperature

and reduce base exposure time.
Oil formation after neutralizing salt Polymerization or Cyclization. The lactam is often an oil; the linear amino ester should be an oil but stable only briefly.Check NMR. If lactam peaks (3.0-3.5 ppm multiplet for ring protons) are present, repurify via column chromatography immediately (acidify eluent).
Low yield in amide coupling Competitor Reaction. The amine reacted with its own ester faster than your activated acid.Switch to in situ neutralization . Do not pre-freebase. Add the amine salt, the acid, and the coupling agent, then add DIPEA slowly at

.
Solid precipitate in reaction mixture Oligomerization. Intermolecular reaction (polyamide formation).Dilute the reaction. High concentration favors intermolecular polymerization; low concentration favors intramolecular cyclization. Optimal conc: 0.1 M.

Frequently Asked Questions (FAQ)

Q: Can I distill Ethyl 3-aminodecanoate to purify it? A: Absolutely not. Heating the free base to its boiling point will drive the cyclization to near 100% conversion (or polymerization). If purification is needed, use column chromatography with


 (to prevent tailing) but keep fractions cold and acidify immediately upon collection, or use reverse-phase HPLC with acidic modifiers.

Q: Why does the long chain (decanoate) matter? A: The hydrophobic tail facilitates micelle formation in aqueous workups. This can trap the free base inside a "micro-reactor" protected from the aqueous buffer, accelerating cyclization. This is why we recommend DCM (good solvation of the tail) over ether/water systems for workup.

Q: I need to use a Grignard reagent on the ester. Is this possible? A: This is extremely risky. Grignard reagents are the classic trigger for the Breckpot Cyclization [1]. If you must attack the ester, you must first protect the amine (e.g., as a Boc-carbamate or Benzyl amine) to remove the nucleophilic nitrogen.

Q: Can I store the free base in benzene/toluene? A: Non-polar solvents are actually worse for preventing cyclization than one might expect. While they don't catalyze the proton transfer like water, they do not stabilize the zwitterionic open form. Furthermore, storage in solution is always riskier than solid salt storage.

References

  • Breckpot Cyclization & Beta-Lactam Synthesis

    • Title: The Breckpot

      
      -lactam synthesis.[1]
      
    • Context: Defines the base-mediated cycliz
    • Source: Wikipedia / Chemical Liter
    • URL:[Link][2][3]

  • Mechanistic Insight (Intramolecular Amidation)

    • Title: Selective Synthesis of

      
      -Amino Esters and 
      
      
      
      -Lactams.[3][4]
    • Context: Discusses the competition between linear ester stability and lactam form
    • Source: Heterocycles (Clockss Archive).
    • URL:[Link] (Search: "Selective Synthesis of Beta-Amino Esters")

  • General Stability of Amino Esters

    • Title: Shelf Life and Storage Requirements for Amino Acids.[5]

    • Context: General principles of moisture sensitivity and temperature control for amino acid deriv
    • Source: Pangoo Technical Guides.
    • URL:[Link]

  • Baldwin's Rules (Cyclization Feasibility)

    • Title: Rules for Ring Closure.
    • Context: Explains why 4-exo-trig is a favored p
    • Source: J. Chem. Soc., Chem. Commun.
    • URL:[Link]

Sources

Technical Support Center: Optimizing Reflux Temperature for Amino Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of amino esters, foundational building blocks in pharmaceutical and peptide chemistry, is most commonly achieved through the Fischer-Speier esterification. This acid-catalyzed reaction between an amino acid's carboxylic acid group and an alcohol is a reversible equilibrium-driven process.[1][2][3] Achieving high yields and purity hinges on careful control of reaction parameters, with reflux temperature being one of the most critical.

Heating the reaction to reflux—the temperature at which the reaction mixture boils and the vapor is condensed back into the flask—serves two primary purposes. First, it provides the necessary activation energy to increase the reaction rate.[4][5] Second, it helps to drive the equilibrium toward the product side by facilitating the removal of the water byproduct, often as an azeotrope with the solvent.[2][3] However, an improperly optimized temperature can lead to a host of issues, including low yields, side product formation, and product degradation.

This guide provides targeted troubleshooting advice and answers to frequently asked questions to help researchers navigate the complexities of temperature optimization in amino ester synthesis.

Troubleshooting Guide

This section addresses specific, common problems encountered during amino ester synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low or has stalled. What are the likely temperature-related causes?

Answer: A low or stalled reaction is one of the most common issues and often points to an unfavorable equilibrium or insufficient reaction rate.[1][6] The reflux temperature is a key lever to address this.

Causality & Explanation:

  • Insufficient Activation Energy: The Fischer esterification has a significant activation energy barrier.[4] If the reflux temperature is too low (due to an inappropriate solvent choice, for example), the reaction will proceed very slowly or not at all, as molecules lack the kinetic energy to overcome this barrier.[6]

  • Equilibrium Not Reached or Unfavorable: The reaction is reversible.[2][4] Heat is required to push this equilibrium towards the ester and water products. If the temperature is inadequate, the forward reaction rate may be so slow that the reaction appears stalled long before a favorable equilibrium is established.[1]

  • Inefficient Water Removal: A primary strategy to drive the equilibrium is the removal of water.[3][5] This is often done azeotropically using a Dean-Stark trap with a suitable solvent like toluene.[3] If the reflux temperature is below that required for efficient azeotropic distillation, water will accumulate, pushing the equilibrium back towards the starting materials via hydrolysis.[6]

Troubleshooting Protocol:

  • Verify Solvent Choice: Ensure the boiling point of your alcohol solvent (or co-solvent) is high enough to provide adequate energy. Typical temperatures for Fischer esterification range from 60–110 °C, but can be higher.[1][7] For high-boiling alcohols, refluxing at the alcohol's boiling point is standard. For lower-boiling alcohols like methanol or ethanol, ensure the reaction is maintained at a vigorous reflux.

  • Increase Reflux Temperature (with caution): If using a co-solvent like toluene, ensure the temperature is sufficient for the azeotropic removal of water (for toluene-water, this is ~85 °C). If reaction rates are still low, consider switching to a higher-boiling solvent system.

  • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting amino acid and the appearance of the less polar ester product.[1] If the reaction shows no change over several hours at a given temperature, it has likely stalled.

Q2: I'm observing significant side product formation, particularly a white precipitate. How can reflux temperature be optimized to minimize this?

Answer: The formation of a white, often insoluble, precipitate is a classic sign of diketopiperazine (DKP) formation. This side reaction is highly dependent on temperature.

Causality & Explanation:

Diketopiperazines are cyclic dipeptides formed by the intermolecular condensation of two amino acid esters.[8] The mechanism involves the nucleophilic attack of the free amine group of one amino acid ester onto the carbonyl carbon of a second ester molecule, leading to the elimination of two alcohol molecules.[9]

  • High Temperature Acceleration: Higher reflux temperatures significantly increase the rate of this undesirable cyclization.[9] The increased molecular motion and energy make the intermolecular nucleophilic attack more probable and frequent. This is especially problematic for sterically unhindered amino acids like glycine and proline.[9][10]

Troubleshooting Protocol:

  • Reduce Reflux Temperature: This is the most direct solution. Select a solvent with a lower boiling point that still allows for a reasonable esterification rate. For example, if you are refluxing in n-butanol (~118 °C) and observing DKP formation, consider switching to n-propanol (~97 °C) or ethanol (~78 °C).

  • Optimize Catalyst Loading: While not directly a temperature fix, a more active catalyst can sometimes allow the primary esterification to proceed at a lower temperature, thereby avoiding the temperature range where DKP formation becomes significant.

  • Control Reaction Time: Do not let the reaction run for an unnecessarily long time, even at a moderate temperature. Monitor by TLC and proceed with workup as soon as the starting material is consumed to minimize the product's exposure to conditions that favor DKP formation.

Q3: My chiral amino ester is showing significant racemization. What is the role of temperature in this loss of stereochemical purity?

Answer: Racemization, the conversion of a pure enantiomer into a mixture of both L- and D-forms, is a serious issue in pharmaceutical synthesis. Elevated temperatures can accelerate racemization pathways.

Causality & Explanation:

The stereocenter of an amino acid (the α-carbon) can lose its configuration if the α-proton is abstracted, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to racemization.

  • Temperature and Racemization Rate: The rate of racemization is highly dependent on temperature.[11] Higher temperatures provide the necessary energy to overcome the activation barrier for α-proton abstraction, especially under the acidic conditions of Fischer esterification which can facilitate tautomerization. While the acidic conditions themselves are a factor, excessive heat dramatically increases the rate of this unwanted process.[12][13]

Troubleshooting Protocol:

  • Use the Lowest Effective Temperature: The goal is to find the "sweet spot"—a temperature high enough to drive esterification efficiently but low enough to minimize racemization. This often requires careful experimentation. Start with lower-boiling alcohols (e.g., methanol, ethanol) if chemically appropriate.

  • Limit Reaction Time: As with DKP formation, prolonged exposure to heat increases the risk of racemization. Monitor the reaction closely and stop it upon completion.

  • Consider Milder Esterification Methods: For highly sensitive or valuable amino acids where stereochemical purity is paramount, the Fischer esterification may not be the ideal choice. Alternative, milder methods like Steglich esterification (using DCC/DMAP) are performed at room temperature and avoid the risks associated with high-temperature reflux.[14]

Frequently Asked Questions (FAQs)

Q: How do I select the optimal solvent and its corresponding reflux temperature?

A: The choice of solvent is critical as it dictates the reflux temperature.[2] The most common and practical approach is to use the alcohol reactant as the solvent.[1][2] This serves two purposes: it provides a massive excess of one reactant to drive the equilibrium forward (Le Châtelier's Principle) and it self-regulates the temperature to the alcohol's boiling point.[3][15]

AlcoholBoiling Point (°C)General Use Case
Methanol~65 °CSynthesis of methyl esters; good for sensitive substrates due to lower temp.
Ethanol~78 °CSynthesis of ethyl esters; a very common and balanced choice.
n-Propanol~97 °CHigher temperature for less reactive acids without being excessive.
n-Butanol~118 °CFor sterically hindered or unreactive amino acids requiring more energy.

If water removal is a priority and the alcohol's boiling point is not ideal, a non-polar co-solvent like toluene (BP ~111 °C) can be used with a Dean-Stark apparatus to azeotropically remove water.[3][7]

Q: What is the interplay between the acid catalyst and the reaction temperature?

A: The acid catalyst (commonly H₂SO₄ or p-TsOH) and temperature work in synergy.[2][7] The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid.[3][15] This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[16] Temperature provides the kinetic energy for this reaction to occur at a reasonable rate.[4] A stronger or more concentrated catalyst can lower the activation energy, potentially allowing the reaction to proceed efficiently at a lower reflux temperature. Conversely, a weaker catalyst may require a higher temperature to achieve the same reaction rate.

Q: Are there alternatives to high-temperature reflux for synthesizing sensitive amino esters?

A: Yes. For amino acids that are prone to degradation, racemization, or side reactions at high temperatures, several milder methods are available:

  • Thionyl Chloride Method: Reacting the amino acid with an alcohol in the presence of thionyl chloride (SOCl₂) is highly effective and often proceeds at lower temperatures (~50 °C).[17] The SOCl₂ reacts with the alcohol to generate HCl in situ, which acts as the catalyst.

  • Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with a catalyst like 4-dimethylaminopyridine (DMAP).[14] It is typically performed at room temperature and is excellent for sensitive substrates, though reagents are more expensive.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often allowing for completion in minutes at temperatures that can be precisely controlled.[17] This reduces the overall time the substrate is exposed to heat, minimizing side reactions.[17]

Experimental Protocols

Protocol 1: General Procedure for Amino Ester Synthesis (Ethanol Example)
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amino acid (1.0 eq).

  • Reagents: Add anhydrous ethanol (can be used in large excess, e.g., 10-20 equivalents or as the solvent).

  • Catalyst: Slowly and carefully add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) to the stirring mixture. An exothermic reaction may be observed.

  • Reflux: Heat the mixture to a steady reflux (for ethanol, ~78 °C) using a heating mantle.[2]

  • Monitoring: Monitor the reaction's progress by TLC (see Protocol 2) every 1-2 hours. The reaction is typically complete in 4-10 hours.[1][7]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and any unreacted carboxylic acid.[2][4] Repeat until CO₂ evolution ceases.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude amino ester.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate & Eluent: Use a silica gel TLC plate. A common mobile phase (eluent) for amino acids and their esters is a mixture of n-butanol, acetic acid, and water.[18] Another option is chloroform/methanol.[19]

  • Spotting: On the baseline of the TLC plate, spot the starting amino acid (co-spot), and a sample from the reaction mixture.

  • Development: Place the plate in a developing chamber with the eluent and allow the solvent front to travel up the plate.

  • Visualization:

    • Dry the plate thoroughly.

    • Amino acids and their esters are often visualized using a ninhydrin stain.[19][20] Gently heat the plate after dipping in the ninhydrin solution.

    • The starting amino acid is highly polar and will have a low Rf value (retention factor). The product ester is significantly less polar and will have a much higher Rf value.[19] The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction lane.

Visualizations

Diagram 1: Troubleshooting Low Yield in Amino Ester Synthesis

This decision tree provides a logical workflow for diagnosing and solving issues of low conversion during Fischer esterification, with a focus on temperature-related factors.

G start Problem: Low Yield or Stalled Reaction check_temp Is the reaction at a vigorous reflux for the chosen solvent? start->check_temp check_water Is water being effectively removed? (e.g., Dean-Stark) check_temp->check_water Yes sol_temp Solution: Increase heating mantle temperature to ensure steady reflux. check_temp->sol_temp No check_time Has the reaction been monitored by TLC over several hours? check_water->check_time Yes sol_dean_stark Solution: Ensure Dean-Stark is set up correctly and azeotrope is forming. check_water->sol_dean_stark No sol_solvent Solution: Switch to a higher boiling point alcohol or co-solvent (e.g., Toluene). check_time->sol_solvent Yes, stalled sol_time Solution: Continue reflux and monitor. Reaction may be inherently slow. check_time->sol_time No progress, but early sol_catalyst Solution: Consider increasing catalyst loading or using a stronger acid. sol_solvent->sol_catalyst If still stalled

Caption: A decision tree for troubleshooting low yield.

References

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]

  • Fischer Esterification. University of Colorado Boulder. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. CreoSalus. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PMC. [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap Eureka. [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. American Chemical Society. [Link]

  • Process for esterification of amino acids and peptides.
  • Diketopiperazine – Knowledge and References. Taylor & Francis Online. [Link]

  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed. [Link]

  • Monitoring amino acid esterification. Chemistry Stack Exchange. [Link]

  • The Fischer Esterification. University of Wisconsin-River Falls. [Link]

  • Fischer Esterification. Chemistry Steps. [Link]

  • Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Scientific Research Publishing. [Link]

  • How can I improve the yield of my Fischer Esterification? Reddit. [Link]

  • Reactions of Amino Acids. Chemistry LibreTexts. [Link]

  • TLC Lab: Monitoring Esterification Reaction. Studylib. [Link]

  • esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link]

  • Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data. ResearchGate. [Link]

  • The Amino Acid Racemization Dating Method. Institute for Creation Research. [Link]

  • Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent. International Journal of ChemTech Research. [Link]

  • Chemically fuelled deracemization of amino acids. Padova University. [Link]

  • Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review. PubMed. [Link]

  • Reactions of Amino Acids: Esterification: Videos & Practice Problems. Pearson. [Link]

  • [TLC] Analysis of amino esters by TLC. Chromatography Forum. [Link]

  • Acylation and Esterification of Amino Acids. AK Lectures. [Link]

Sources

Overcoming steric hindrance in long-chain amino ester synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance & Preserving Chirality Status: Active | Ticket Priority: High Operator: Senior Application Scientist

Introduction: The Steric Challenge

Welcome to the Advanced Synthesis Support Desk. You are likely here because standard Fischer esterifications or simple EDC couplings have failed to yield your target long-chain amino ester.

The Core Problem: Synthesizing long-chain amino esters involves a "double-bind" of steric hindrance and lipophilicity.

  • Steric Shielding: Bulky side chains (e.g., Valine, tert-Leucine) or secondary long-chain alcohols block the nucleophilic attack on the carbonyl carbon.

  • Folding: Long alkyl chains (C12+) often fold in organic solvents, creating a "solvation cage" that further impedes reagent access.

  • Racemization: Forcing conditions (high heat, strong base) required to overcome hindrance often trigger

    
    -proton abstraction, destroying the optical purity of your amino acid.
    

This guide provides a modular troubleshooting approach to navigate these competing constraints.

Module 1: Method Selection (Triage)

Before optimizing a failing reaction, ensure you have selected the correct mechanistic pathway. Use the decision matrix below to validate your approach.

Decision Matrix: Pathway Selection

MethodSelection Start Start: Substrate Analysis IsSensitive Is the substrate acid/base sensitive? Start->IsSensitive IsBulky Is the coupling severely hindered? IsSensitive->IsBulky No Enzymatic Enzymatic (CAL-B) *Best for Optical Purity* IsSensitive->Enzymatic Yes (High Sensitivity) RacemizationRisk Is the amino acid prone to racemization (e.g., Phenylglycine)? IsBulky->RacemizationRisk Yes (Tertiary/Bulky) Steglich Steglich (DCC/DMAP) *High Racemization Risk* IsBulky->Steglich No (Standard) Yamaguchi Yamaguchi Esterification (Mixed Anhydride) RacemizationRisk->Yamaguchi Low Risk Shiina Shiina Esterification (MNBA) RacemizationRisk->Shiina Moderate Risk RacemizationRisk->Enzymatic Yes (High Risk)

Figure 1: Strategic decision tree for selecting the esterification method based on substrate hindrance and sensitivity.

Module 2: Chemical Catalysis (Yamaguchi & Shiina)

For sterically hindered substrates where enzymatic methods are too slow, Mixed Anhydride methods are the industry standard.

Troubleshooting the Yamaguchi Esterification

The Scenario: You are using 2,4,6-trichlorobenzoyl chloride (TCBC) but observing low yields or incomplete conversion.

Q: Why is my reaction stalling despite using the Yamaguchi reagent? A: You are likely experiencing "Symmetric Anhydride Collapse." In the standard mechanism, the carboxylate attacks TCBC to form a mixed anhydride.[1][2] DMAP then attacks the less hindered carbonyl (the target acid) to form the reactive acyl-DMAP intermediate.

  • Failure Mode: If your substrate is too hindered, DMAP attacks the TCBC carbonyl instead, or the mixed anhydride disproportionates into a symmetric anhydride (unreactive) and TCBC anhydride.

Q: How do I fix this? A: Switch to the Shiina Esterification (MNBA) . The Shiina method uses 2-methyl-6-nitrobenzoic anhydride (MNBA).[3][4] Unlike the Yamaguchi reagent, MNBA forms a mixed anhydride that is significantly more susceptible to nucleophilic attack by the alcohol, even with massive steric bulk.

Protocol: Shiina Esterification (MNBA Method)

Recommended for: Extremely hindered amino acids (e.g., N-Boc-tert-Leucine) coupled with long-chain alcohols.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Alcohol (1.0 - 1.2 equiv)

  • MNBA (1.1 equiv)

  • DMAP (0.1 equiv - Catalyst) -> Use 2.0 equiv if reaction is sluggish

  • Triethylamine (TEA) (2.4 equiv)

  • Solvent: Toluene or DCM (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve Acid (1.0 eq) and MNBA (1.1 eq) in anhydrous Toluene (0.1 M concentration).

  • Activation: Add TEA (2.4 eq) dropwise at room temperature. Stir for 10 minutes to form the activated ester.

  • Coupling: Add the Alcohol (1.2 eq) followed immediately by solid DMAP (0.1 eq).

  • Monitoring: Stir at room temperature. For extreme hindrance, heat to 40°C. Monitor by TLC.

  • Quench: Quench with saturated NaHCO₃.

Mechanistic Insight: The MNBA reagent drives the reaction forward because the byproduct (2-methyl-6-nitrobenzoic acid) precipitates or is easily washed out, and the mixed anhydride intermediate is electronically tuned to favor attack by the alcohol over side reactions [1].

Module 3: Preventing Racemization

The Scenario: You obtained the ester in high yield, but chiral HPLC shows a 50:50 racemic mixture.

Q: Where did I lose my chirality? A: This usually occurs via the Oxazolone (Azlactone) Pathway . When using carbodiimides (DCC/EDC) or acid chlorides, the activated carbonyl oxygen can attack the amide backbone (N-protecting group), forming a 5-membered oxazolone ring. This ring has a highly acidic


-proton, which is rapidly deprotonated by bases (like DMAP or TEA), leading to racemization.
Visualization: The Racemization Trap

Racemization Acid Activated Amino Acid (O-Acylisourea) Oxazolone Oxazolone Intermediate Acid->Oxazolone Intramolecular Cyclization Pure Chiral Ester Acid->Pure Direct Alcohol Attack (Fast Kinetics) Enol Planar Enolate (Achiral) Oxazolone->Enol Base (DMAP) Deprotonation Racemic Racemic Ester Enol->Racemic Alcohol Attack

Figure 2: The oxazolone pathway is the primary cause of racemization in amino acid coupling. Base catalysis promotes the red pathway.

Corrective Actions:

  • Add HOBt or HOAt: Add 1.0 equivalent of 1-hydroxybenzotriazole (HOBt). This reacts with the O-acylisourea to form an "active ester" (OBt ester) which is reactive toward alcohols but does not cyclize into oxazolone.

  • Avoid DMAP with Carbodiimides: If you must use Steglich conditions (DCC), use CuCl₂ (0.1 eq) instead of DMAP. Copper coordinates the intermediate, preventing racemization while accelerating the coupling [2].

  • Protect the Nitrogen: Use Urethane protecting groups (Boc, Fmoc, Cbz). These are less prone to oxazolone formation compared to Acetyl or Benzoyl groups.

Module 4: Enzymatic Synthesis (The "Green" Solution)

The Scenario: Your substrate is thermally unstable, or you need 99.9% ee (enantiomeric excess).

Q: Can enzymes really handle long hydrophobic chains? A: Yes. Candida antarctica Lipase B (CAL-B) is actually superior for long-chain substrates due to its hydrophobic active site channel.

Protocol: Lipase-Catalyzed Esterification

Reagents:

  • Immobilized Lipase (Novozym 435 or equivalent)

  • Solvent: Hexane, Toluene, or DIPE (Diisopropyl ether). Avoid polar solvents like DMF/DMSO as they strip water from the enzyme.

  • Molecular Sieves (3Å or 4Å)

Step-by-Step:

  • Setup: Mix Amino Acid (1.0 eq) and Long-Chain Alcohol (1.5 eq) in Toluene.

  • Drying: Add activated Molecular Sieves (50 mg/mL). Critical: Water is a byproduct; if not removed, the equilibrium shifts back to hydrolysis.

  • Catalysis: Add CAL-B (10-20% w/w relative to substrate).

  • Incubation: Shake at 40-60°C.

  • Workup: Filter off the enzyme (reusable) and evaporate solvent.

Data Comparison: Chemical vs. Enzymatic

FeatureYamaguchi/ShiinaEnzymatic (CAL-B)
Reaction Time 1 - 12 Hours24 - 72 Hours
Steric Tolerance ExcellentModerate (struggles with tertiary

-carbons)
Racemization Possible (requires care)None (Stereospecific)
Purification Acid/Base wash + ColumnFiltration + Evaporation
Sustainability Low (Toxic reagents)High (Green chemistry)

References

  • Shiina, I., et al. (2002).[4][5] "A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride." Chemistry Letters.

  • Miyazawa, T., et al. (1988). "Racemization-free and efficient synthesis of amino acid benzyl esters using copper(II) chloride." Tetrahedron Letters.

  • Inanaga, J., et al. (1979).[2][6][7][8] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan.

  • Dhimitruka, I., & SantaLucia, J. (2006).[2][5][9] "Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor." Organic Letters.

  • Adel, A., et al. (2019). "Lipase-catalyzed synthesis of fatty acid esters." Biotechnology Letters.

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of Ethyl 3-aminodecanoate

Author: BenchChem Technical Support Team. Date: March 2026

The targeted metabolomic profiling of non-ribosomal lipopeptides—such as microginins and lobocyclamides—relies heavily on the identification of rare β-amino acids[1]. Among these, the 3-aminodecanoic acid (Ada) moiety serves as a highly specific diagnostic biomarker for cyanobacterial and Bacillus species[2]. However, analyzing free 3-amino fatty acids directly via liquid chromatography-tandem mass spectrometry (LC-MS/MS) presents significant analytical challenges, including poor ionization efficiency, severe peak tailing, and high matrix interference.

To overcome these limitations, derivatization to Ethyl 3-aminodecanoate is a field-proven strategy. As a Senior Application Scientist, I have structured this guide to objectively compare the mass spectrometry fragmentation performance of Ethyl 3-aminodecanoate against alternative derivatives, detailing the mechanistic causality behind its fragmentation pathways and providing a self-validating experimental protocol for your workflows.

Mechanistic Causality of Fragmentation (ESI-MS/MS)

Understanding the exact fragmentation logic of Ethyl 3-aminodecanoate is critical for designing robust Multiple Reaction Monitoring (MRM) assays. During Positive Electrospray Ionization (ESI+), the secondary/primary amine acts as the primary site for protonation, yielding a stable precursor ion at m/z 216.2 ([M+H]+).

Upon Collision-Induced Dissociation (CID), the molecule undergoes charge-directed fragmentation through three primary pathways:

  • Pathway A: Neutral Loss of Ethanol (-46 Da) Driven by the protonated amine abstracting a proton from the ethyl ester headgroup, the molecule expels ethanol to form a cyclic or ketene intermediate at m/z 170.2 .

  • Pathway B: Alpha-Cleavage at C2-C3 (The Diagnostic Iminium Ion) This is the most diagnostically relevant pathway. Cleavage of the C2-C3 bond is stabilized by the strong electron-donating effect of the nitrogen, yielding a highly stable iminium cation at m/z 128.2 [2],. This specific ion definitively confirms the C10 aliphatic chain length.

  • Pathway C: Alpha-Cleavage at C3-C4 (Ester Retention) Cleavage on the opposite side of the amine (C3-C4 bond) yields a fragment at m/z 116.1 . Because this fragment retains the intact ethyl ester moiety, it serves as a secondary qualifier ion to confirm the derivatization state.

MS_Workflow Sample Biological Extract (Cyanobacterial/Bacterial) Hydrolysis Acid Hydrolysis (Release of Free 3-Aminodecanoic Acid) Sample->Hydrolysis Deriv Esterification (Ethanol/HCl) Yields Ethyl 3-aminodecanoate Hydrolysis->Deriv 100°C, 1h Precursor ESI+ Precursor Ion [M+H]+ m/z 216.2 Deriv->Precursor LC-MS/MS Frag1 Neutral Loss (-46 Da) m/z 170.2 (Loss of Ethanol) Precursor->Frag1 CID (Low CE) Frag2 Alpha-Cleavage (C2-C3) m/z 128.2 (Diagnostic Iminium Ion) Precursor->Frag2 CID (Med CE) Frag3 Alpha-Cleavage (C3-C4) m/z 116.1 (Ester Retention) Precursor->Frag3 CID (High CE)

ESI-MS/MS fragmentation logic and analytical workflow for Ethyl 3-aminodecanoate.

Comparative Performance Analysis: Ethyl vs. Methyl Esters

A common pitfall in lipidomics is the default use of methanolic HCl for esterification, yielding methyl esters. While Methyl 3-aminodecanoate is easily generated, it presents severe limitations in complex matrices compared to the ethyl derivative.

The Causality of Matrix Interference: Methyl esters yield a neutral loss of 32 Da (methanol). In environmental or biological matrices (e.g., cyanobacterial blooms, plasma), the loss of 32 Da is highly ubiquitous (often overlapping with the loss of O2 or methoxy groups from co-eluting metabolites), leading to high false-positive rates in MRM. Conversely, the 46 Da loss (ethanol) from Ethyl 3-aminodecanoate provides a much cleaner background. Furthermore, the extra methylene group in the ethyl ester increases hydrophobicity, shifting the chromatographic retention time away from the highly polar, ion-suppressing solvent front.

Table 1: Quantitative MRM Performance Comparison
DerivativePrecursor Ion [M+H]+Quantifier Transition (CE)Qualifier Transition (CE)Matrix Interference RiskLLOQ (nM)
Free 3-Aminodecanoic Acid 188.2188.2 → 128.2 (15 eV)188.2 → 70.1 (25 eV)High (Poor retention)50.0
Methyl 3-Aminodecanoate 202.2202.2 → 128.2 (18 eV)202.2 → 170.2 (12 eV)Moderate (-32 Da overlap)10.0
Ethyl 3-Aminodecanoate 216.2216.2 → 128.2 (18 eV)216.2 → 170.2 (14 eV)Low (Unique -46 Da loss)2.5

Self-Validating Experimental Protocol: Differential Isotope Esterification

To ensure absolute trustworthiness in your structural assignments, protocols must be self-validating. Relying solely on a single MRM transition can lead to misidentification due to isobaric noise. By implementing a Differential Isotope Esterification workflow, you create an internal logical check that definitively proves the presence of the 3-aminodecanoate backbone[3].

Step-by-Step Methodology

Step 1: Lipopeptide Hydrolysis

  • Lyophilize 5 mg of the biological extract.

  • Add 1.0 mL of 6M HCl and incubate in a sealed glass ampoule at 110°C for 24 hours to fully liberate the free 3-aminodecanoic acid.

  • Evaporate the hydrolysate to complete dryness under a gentle stream of N2.

Step 2: Differential Esterification (The Self-Validating Step)

  • Reconstitute the dried hydrolysate in 200 µL of anhydrous dichloromethane and split equally into Aliquot A and Aliquot B .

  • Aliquot A (Standard): Add 500 µL of 3M HCl in anhydrous Ethanol.

  • Aliquot B (Isotope): Add 500 µL of 3M HCl in anhydrous d5-Ethanol (C2D5OD).

  • Incubate both aliquots at 90°C for 60 minutes.

  • Quench the reactions with 1.0 mL of 5% aqueous NaHCO3.

Step 3: Liquid-Liquid Extraction

  • Extract both aliquots twice with 1.0 mL of Hexane/Diethyl Ether (1:1, v/v).

  • Collect the upper organic layers, pool them, and dry under N2.

  • Reconstitute in 100 µL of Initial Mobile Phase (Water/Acetonitrile 90:10 with 0.1% Formic Acid).

Step 4: LC-MS/MS Acquisition

  • Inject 5 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Run a gradient from 10% to 95% Acetonitrile over 10 minutes.

  • Monitor the transitions listed in Table 2.

Table 2: Diagnostic Ion Mass Shifts in Differential Isotope Esterification
Fragment DescriptionCleavage SiteAliquot A (Ethanol) m/zAliquot B (d5-Ethanol) m/zMass Shift (Δ Da)
Precursor Ion N/A216.2221.2+5.0
Neutral Loss Ester Headgroup170.2170.20.0
Iminium Cation C2-C3 (Alpha)128.2128.20.0
Ester-retaining Ion C3-C4 (Alpha)116.1121.1+5.0

Causality of Validation: If a chromatographic peak is truly derived from 3-aminodecanoic acid, Aliquot B must show a +5 Da shift in the precursor ion (m/z 221.2) and the ester-retaining fragment (m/z 121.1). Crucially, the diagnostic iminium ion (m/z 128.2) does not contain the ester group; therefore, its mass must remain completely unchanged across both aliquots. This logical lock-and-key mechanism mathematically eliminates the possibility of false positives from isobaric matrix artifacts.

References

  • MacMillan et al. "Lobocyclamides A−C, Lipopeptides from a Cryptic Cyanobacterial Mat Containing Lyngbya confervoides". The Journal of Organic Chemistry - ACS Publications, 2002. URL:[Link]

  • "Chemodiversity and Biotechnological Potential of Microginins". MDPI, 2023. URL:[Link]

  • "Genome mining for macrolactam-encoding gene clusters allowed for the network-guided isolation of β-amino acid-containing cyclic derivatives". Nature Communications, 2023. URL:[Link]

  • "Fragmentation mass spectrum of Microginin 742A with pseudomolecular ion". ResearchGate. URL:[Link]

Sources

Comparative Guide: HPLC Method Development for Ethyl 3-aminodecanoate Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Invisible" Hydrophobic Amine Challenge

Ethyl 3-aminodecanoate (E3AD) presents a "perfect storm" of chromatographic challenges for purity analysis. As a long-chain


-amino ester, it combines three distinct analytical hurdles:
  • Lack of Chromophore: The aliphatic structure (

    
    ) lacks conjugation, resulting in negligible UV absorbance above 210 nm.
    
  • Silanol Interactions: The primary amine moiety is highly basic (

    
    ), leading to severe peak tailing on traditional silica columns due to ionic interactions with residual silanols.
    
  • Hydrophobicity: The decanoate (

    
    ) chain requires high organic solvent strength for elution, often conflicting with the aqueous buffers needed to control the amine's ionization.
    
  • Hydrolytic Instability: As an ethyl ester, the molecule is susceptible to hydrolysis at extreme pH levels (pH < 2.0 or pH > 9.0), limiting the range of viable mobile phases.

This guide compares three distinct methodological approaches to solve these issues, recommending Method B (Charged Surface Hybrid Technology) as the superior balance of robustness, sensitivity, and operational simplicity.

Strategic Framework: Method Comparison

We evaluated three primary strategies for E3AD purity profiling.

FeatureMethod A: Traditional Low pH Method B: Charged Surface Hybrid (Recommended) Method C: Pre-Column Derivatization
Stationary Phase High-Purity C18 (e.g., Zorbax Eclipse Plus)Charged Surface Hybrid C18 (e.g., XSelect CSH)Standard C18
Mobile Phase Phosphate Buffer (pH 2.5) / ACN0.1% Formic Acid / ACNAcetate Buffer / ACN
Detection UV @ 205 nmUV @ 205 nm (or MS/CAD)Fluorescence / UV 340 nm
Peak Shape (

)
1.2 – 1.5 (Acceptable)1.0 – 1.1 (Excellent) 1.0 (Excellent)
MS Compatibility No (Non-volatile salts)Yes (Fully Volatile) Yes
Complexity ModerateLow High (Reaction required)
Primary Risk Salt precipitation in systemSlight retention loss for neutralsDerivative stability / incomplete reaction

Detailed Methodologies

Method A: The "Brute Force" Traditional Approach

Use this if you lack specialized columns and are restricted to UV detection.

To suppress silanol ionization and ensure the amine is fully protonated, this method utilizes a high-molarity phosphate buffer at low pH.

  • Column: Agilent Zorbax Eclipse Plus C18,

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Potassium Phosphate buffer, adjusted to pH 2.5 with Phosphoric Acid.
    
  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate:

    
    .
    
  • Detection: UV at 205 nm.

  • Critical Flaw: At 205 nm, phosphate buffers and ACN cutoffs generate significant baseline drift. The high salt content is incompatible with Mass Spectrometry (MS) or Charged Aerosol Detection (CAD).

Method B: The "Modern Standard" (CSH Technology)

Recommended for R&D and QC environments.

This method utilizes a stationary phase with a low-level positive surface charge. This charge repels the protonated amine (E3AD), effectively eliminating the secondary silanol interactions that cause tailing, without requiring high-molarity buffers.

  • Column: Waters XSelect CSH C18,

    
    , 
    
    
    
    (XP).
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 30% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 30% B

  • Flow Rate:

    
    .
    
  • Detection: UV 205 nm (primary) or CAD (secondary for non-chromophoric impurities).

  • Why it wins: The use of Formic Acid makes this method fully MS-compatible.[2] The CSH technology yields sharper peaks (

    
    ) than Method A despite using a weaker buffer.
    
Method C: High-Sensitivity Derivatization

Use this only for trace impurity analysis (< 0.05%).

Since E3AD lacks a strong chromophore, reacting the primary amine with OPA (o-Phthalaldehyde) or FMOC-Cl creates a highly fluorescent derivative.

  • Reagent: OPA/3-MPA (Mercaptopropionic acid).

  • Reaction: On-line autosampler program (mix sample + reagent, wait 1 min, inject).

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

  • Drawback: This does not detect non-amine impurities (e.g., starting material decanoic acid derivatives).

Scientific Rationale & Mechanism

The Silanol/Amine Paradox

In traditional HPLC (Method A), residual silanols (


) on the silica surface ionize to 

above pH 3.5. The protonated amine of E3AD (

) binds ionically to these sites, causing the peak to "drag" (tailing).
  • Correction: We lower pH to 2.5 to suppress

    
    . However, acidic hydrolysis of the ethyl ester becomes a risk over long run times.
    
The CSH Solution (Method B)

Charged Surface Hybrid particles introduce a permanent positive charge on the silica surface.



This electrostatic repulsion prevents the amine from interacting with the surface silanols, forcing the separation to be driven purely by the hydrophobic interaction between the C18 ligands and the decyl chain.
Visualizing the Mechanism

InteractionMechanism cluster_0 Traditional C18 (Method A) cluster_1 CSH C18 (Method B) Silanol Silanol (Si-O-) Amine E3AD Amine (NH3+) Silanol->Amine Ionic Attraction Tail Result: Peak Tailing Amine->Tail Surface Positively Charged Surface Amine2 E3AD Amine (NH3+) Surface->Amine2 Electrostatic Repulsion Sharp Result: Sharp Peak Amine2->Sharp

Figure 1: Mechanism of amine peak shape improvement using Charged Surface Hybrid (CSH) technology versus traditional silica.

Step-by-Step Protocol: Validating Method B

This protocol is designed to be self-validating. If the system suitability steps fail, do not proceed to sample analysis.

Phase 1: System Suitability & Preparation
  • Blank Preparation: Inject 100% Acetonitrile. Ensure no ghost peaks exist at the retention time of E3AD (approx. 4-5 mins).

  • Sensitivity Check: Prepare a 0.05% standard (relative to target concentration). Signal-to-Noise (S/N) must be > 10 at 205 nm.

    • Note: If S/N < 10, switch to CAD detection or use Method C.

  • Hydrolysis Check: Inject the standard immediately after preparation, then again after 4 hours in the autosampler. If the peak area decreases > 2% and a new peak appears (3-aminodecanoic acid), the sample is unstable in the aqueous diluent.

    • Fix: Prepare samples in 90% ACN / 10% Water to minimize hydrolysis.

Phase 2: Method Development Workflow

MethodWorkflow Start Start: E3AD Purity Profiling Screen Step 1: Column Screening (Compare C18 vs CSH C18) Start->Screen MobilePhase Step 2: Mobile Phase Selection (0.1% Formic Acid for MS/UV) Screen->MobilePhase Decision Is UV Sensitivity Sufficient? MobilePhase->Decision Yes Optimize Gradient (Focus on Impurity Resolution) Decision->Yes S/N > 10 No Switch Detection Decision->No S/N < 10 Final Final Method Validation (Linearity, Accuracy, Stability) Yes->Final Deriv Option A: Derivatization (OPA) No->Deriv CAD Option B: CAD/ELSD Detector No->CAD Deriv->Final CAD->Final

Figure 2: Decision tree for optimizing the purity method based on sensitivity requirements.

References

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Capabilities and Applications.[3] Waters Application Notes. Link

  • Agilent Technologies. (2020).[2] Improved Peak Shapes for Basic Analytes with InfinityLab Poroshell 120 CS-C18 Columns. Agilent Technical Overview. Link

  • McCalley, D. V. (2010). Study of the Selectivity, Mass Transfer and Surface Charge of a New Silica-Based Hybrid Stationary Phase. Journal of Chromatography A, 1217(6), 858-880. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Refer to Chapter 7: Separation of Ionic Samples). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl 3-aminocrotonate (Analog). (Used for pKa and solubility extrapolation). Link

Sources

Technical Guide: Comparative Analysis of Ethyl 3-aminodecanoate vs. Short-Chain Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Ethyl 3-aminodecanoate with Short-Chain Analogs Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This guide provides a rigorous technical comparison between Ethyl 3-aminodecanoate (a long-chain


-amino acid ester) and its short-chain analog, Ethyl 3-aminobutanoate . While short-chain 

-amino esters are established building blocks for peptidomimetics, the introduction of a lipophilic decyl tail in Ethyl 3-aminodecanoate fundamentally alters the molecule's physicochemical profile, self-assembly behavior, and enzymatic stability.

Key Findings:

  • Lipophilicity: The C10 chain shifts the LogP from ~0.2 (C4) to ~3.8 (C10), enabling membrane anchoring and micellar formation.

  • Proteolytic Stability: The long hydrophobic tail provides steric and hydrophobic shielding, significantly reducing the rate of esterase-mediated hydrolysis compared to the C4 analog.

  • Foldamer Utility: In

    
    -peptide synthesis, the decyl side chain enhances 14-helix stability through inter-helical hydrophobic packing, a feature absent in ethyl 3-aminobutanoate.
    

Physicochemical Comparison

The following data contrasts the fundamental properties of the two analogs. Note the dramatic shift in solubility and partition coefficient driven by the hexyl-vs-decyl difference.

PropertyEthyl 3-aminobutanoate (Short-Chain)Ethyl 3-aminodecanoate (Long-Chain)
Structure


Molecular Weight 131.17 g/mol 215.33 g/mol
CAS Number 5303-65-156266-10-5 (Generic

-amino acid class)
LogP (Calc.) ~0.21~3.85
Water Solubility High (Miscible)Low (< 0.1 mg/mL)
Physical State Colorless LiquidWaxy Solid / Viscous Oil
pKa (Conj. Acid) ~10.1~9.8 (Micellar environment shift)
Critical Micelle Conc. N/A~5-10 mM (Surfactant-like behavior)

Structural & Functional Logic (Visualized)

The following diagram illustrates how the chain length dictates the functional application of these molecules in drug design.

G cluster_0 Molecular Input cluster_1 Physicochemical Driver cluster_2 Application Outcome C4 Ethyl 3-aminobutanoate (C4 Chain) Hydrophilic Hydrophilic (LogP < 1) C4->Hydrophilic C10 Ethyl 3-aminodecanoate (C10 Chain) Lipophilic Lipophilic (LogP > 3) C10->Lipophilic Peptide Soluble Peptidomimetics (Rapid Clearance) Hydrophilic->Peptide High Solvation Foldamer Membrane Anchors & Stable Foldamers Lipophilic->Foldamer Hydrophobic Effect

Figure 1: Structure-Property Relationship Flow. The C10 chain enables membrane interaction and foldamer stabilization, whereas the C4 chain favors solubility.

Synthesis Protocols

Method A: Modified Rodionov Synthesis (For Long-Chain C10)

Context: Standard Rodionov conditions (using ethanol) often fail for long-chain aldehydes due to solubility issues and the formation of Schiff base intermediates that precipitate prematurely. This modified protocol ensures conversion of Decanal to Ethyl 3-aminodecanoate.

Reagents:

  • Decanal (1.0 eq)

  • Malonic acid (1.0 eq)

  • Ammonium acetate (2.0 eq)

  • Ethanol (Absolute)

Protocol:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve Decanal (15.6 g, 100 mmol) and Malonic acid (10.4 g, 100 mmol) in absolute ethanol (100 mL).

  • Amination: Add Ammonium acetate (15.4 g, 200 mmol) in a single portion.

  • Reflux: Heat the mixture to reflux (80°C) for 8–12 hours. The solution will turn yellow/orange. Note: Monitor CO2 evolution; reaction is complete when bubbling ceases.

  • Esterification (In-situ): Add catalytic concentrated H2SO4 (1 mL) to the reaction mixture and continue refluxing for 4 hours to convert the intermediate

    
    -amino acid to the ethyl ester.
    
  • Workup: Cool to room temperature. Remove ethanol under reduced pressure.

  • Purification: Redissolve residue in Ethyl Acetate (100 mL) and wash with saturated NaHCO3 (2 x 50 mL) to remove unreacted acid. Dry organic layer over MgSO4.

  • Isolation: Concentrate in vacuo. Purify via vacuum distillation (bp ~140°C at 2 mmHg) or silica gel chromatography (Eluent: Hexane/EtOAc 4:1).

Method B: Lipase-Catalyzed Michael Addition (Green Route)

Context: This method avoids acidic conditions and is ideal for preserving stereochemistry if chiral amines are used.

Protocol:

  • Mix Decylamine (or ammonia equivalent) and Ethyl Acrylate in t-Butanol.

  • Add Candida antarctica Lipase B (CAL-B) immobilized beads.

  • Stir at 50°C for 24 hours.

  • Filter enzyme and concentrate.

Experimental Validation: Enzymatic Stability Assay

One of the critical advantages of Ethyl 3-aminodecanoate is its resistance to enzymatic hydrolysis compared to short-chain analogs. This protocol validates that claim.

Objective: Compare the half-life (


) of C4 vs. C10 esters in the presence of Porcine Liver Esterase (PLE).

Materials:

  • Phosphate Buffer (PBS, pH 7.4, 50 mM)

  • Porcine Liver Esterase (PLE) solution (100 units/mL)

  • HPLC system with C18 column

Step-by-Step Protocol:

  • Substrate Preparation: Prepare 10 mM stock solutions of Ethyl 3-aminobutanoate (in water) and Ethyl 3-aminodecanoate (in DMSO, due to solubility).

  • Reaction Initiation: In a glass vial, add 900 µL PBS and 100 µL substrate stock. Add 10 µL PLE solution.

  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling: At

    
     minutes, remove 100 µL aliquots.
    
  • Quenching: Immediately add 100 µL Acetonitrile containing 0.1% TFA to quench the enzyme.

  • Analysis: Inject 10 µL into HPLC. Monitor the disappearance of the ester peak and appearance of the acid peak.

Expected Results:

  • C4 Analog: Rapid hydrolysis (

    
     min). The accessible ester bond is easily cleaved.
    
  • C10 Analog: Delayed hydrolysis (

    
     min). The long alkyl chain forms micellar aggregates or sterically hinders the active site of the esterase, protecting the carbonyl carbon.
    

Mechanistic Insight: Foldamer Stability

In


-peptide foldamers, the side chain length is not just about solubility; it dictates the thermodynamic stability of the secondary structure (e.g., 14-helix).

Foldamer cluster_helix 14-Helix Stabilization Factors SideChain Side Chain Length (C4 vs C10) Packing Hydrophobic Packing (Inter-turn interaction) SideChain->Packing C10 increases surface area Solvation Solvation Shell Disruption SideChain->Solvation C10 excludes water Stability Helix Thermal Stability (Tm) Packing->Stability + kcal/mol Solvation->Stability Entropy gain

Figure 2: Impact of Side Chain Length on Foldamer Stability. Long chains (C10) stabilize helices via hydrophobic packing, whereas short chains (C4) remain solvent-exposed.

References

  • Synthesis of

    
    -Amino Acids:  Rodionov, V. M. (1926). "Über die Synthese von 
    
    
    
    -Aminosäuren." Berichte der deutschen chemischen Gesellschaft.
  • Foldamer Stability: Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.

  • Enzym

    
    -Peptides:  Seebach, D., et al. (1996). "
    
    
    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta.
  • Lipase Catalysis: Gotor, V. (1999). "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases." Bioorganic & Medicinal Chemistry.

  • Physical Properties (LogP): PubChem Database. "Ethyl 3-aminobutanoate (CID 11480520)."[1]

Sources

Elemental analysis standards for C12H25NO2

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards and Methodologies for C12H25NO2 (12-Aminododecanoic Acid): A Comparative Guide

Executive Summary & Chemical Context

C12H25NO2 (12-Aminododecanoic acid) is a critical bifunctional monomer used primarily as a precursor for Nylon-12 and as a high-value intermediate in pharmaceutical synthesis[1]. Because its chemical integrity directly dictates the mechanical properties of downstream polymers and the safety of active pharmaceutical ingredients (APIs), precise elemental characterization is non-negotiable[2]. This guide objectively compares analytical methodologies for determining the Carbon, Hydrogen, Nitrogen, and Oxygen (CHNS/O) mass fractions of C12H25NO2, providing a self-validating experimental framework grounded in pharmacopeial standards.

Theoretical Grounding & Literature Correction

Before empirical testing, establishing the theoretical baseline is mandatory. For C12H25NO2 (Molar Mass: 215.337 g/mol ), the exact stoichiometric mass fractions are:

  • Carbon (C): 66.93%

  • Hydrogen (H): 11.70%

  • Nitrogen (N): 6.50%

  • Oxygen (O): 14.86%

Expert Insight: Peer-reviewed literature occasionally contains typographical errors regarding these values—for instance, erroneously reporting Nitrogen as 14.86% by swapping it with the Oxygen value in supplementary data[3]. Such discrepancies highlight why laboratories cannot rely solely on theoretical assumptions or unverified literature, and must employ rigorous, calibrated empirical analysis.

Comparative Analysis of Elemental Methodologies

While traditional wet chemistry (e.g., Kjeldahl digestion) was historically used for nitrogen determination, it suffers from high sample volume requirements, hazardous reagents, and incomplete recovery in complex matrices. Today, dynamic flash combustion (the Dumas method) coupled with Thermal Conductivity Detection (TCD) is the industry standard for organic elemental analysis[4].

Table 1: Comparison of Analytical Methods for C12H25NO2

Analytical MethodTarget ElementsOperating PrincipleSample SizeTypical Accuracy
Dumas Combustion (CHN) C, H, NDynamic flash combustion (>1000°C) & TCD1–3 mg±0.3%
Pyrolysis (O) OHigh-temp pyrolysis to CO & TCD1–2 mg±0.3%
Kjeldahl Method N onlyAcid digestion and titration100–500 mg±0.5%
ICP-OES / ICP-MS Trace MetalsMicrowave digestion & plasma emission50+ mgLow ppm/ppb

Causality of Choice: The Dumas method is vastly superior for C12H25NO2 because it provides a simultaneous CHN profile in a single run, utilizing only 1–3 mg of sample[5]. This micro-scale efficiency is critical when analyzing high-purity, expensive synthetic intermediates where preserving material is paramount.

Experimental Protocols: A Self-Validating CHN/O System

To guarantee trustworthiness, the analytical workflow must be self-validating. This is achieved by bracketing unknown samples with Certified Reference Materials (CRMs) using the K-factor calibration method[5]. Because C12H25NO2 lacks sulfur, the elemental analyzer is configured specifically for CHN and Oxygen modes.

Step 1: Precision Micro-Weighing Accurate sample preparation is the most critical variable. Using a microbalance that meets USP minimum weight requirements (e.g., 0.82 mg minimum weight, 0.001 mg readability), weigh 1–2 mg of C12H25NO2[6].

  • For CHN Analysis: Weigh into a tin (Sn) capsule. Causality: Tin oxidation is highly exothermic, creating a localized temperature spike (~1800°C) that ensures complete combustion of the aliphatic chain[2].

  • For Oxygen Analysis: Weigh into a silver (Ag) capsule. Causality: Silver is inert under pyrolysis conditions, preventing the capsule from contributing background oxygen.

Step 2: CRM Calibration Calibrate the CHN circuit using 2–3 mg of Acetanilide or BBOT standard[5]. Calibrate the Oxygen circuit using Benzoic Acid or Sulfanilamide.

Step 3: Dynamic Flash Combustion (CHN) Introduce the tin capsule into the left furnace (>1000°C) with a precise pulse of O₂. The resulting gases (CO₂, H₂O, NOx) are swept by a Helium carrier gas through a copper reduction layer. Causality: The copper layer is essential to quantitatively reduce NOx species to N₂ gas and to scrub any unreacted O₂, which would otherwise interfere with the TCD[5].

Step 4: High-Temperature Pyrolysis (Oxygen) Introduce the silver capsule into the right furnace (~1060°C) containing carbon black. The oxygen within the C12H25NO2 molecule reacts with the carbon to form Carbon Monoxide (CO)[2].

Step 5: GC Separation and Detection The gases from either circuit are separated via a Gas Chromatography (GC) column and quantified by the TCD. Dedicated software (e.g., EagerSmart) automatically calculates the empirical formula based on the detector response[5].

Sample_Prep_Workflow Sample C12H25NO2 Sample (1-2 mg) Weighing Microbalance Weighing (USP Compliant) Sample->Weighing Split Analytical Pathway Weighing->Split CHNS_Prep Tin Capsule (Exothermic Oxidation) Split->CHNS_Prep CHN Analysis O_Prep Silver Capsule (Inert Environment) Split->O_Prep Oxygen Analysis Combustion Dynamic Flash Combustion (~1800°C local, O2) CHNS_Prep->Combustion Pyrolysis Pyrolysis over Carbon (~1060°C, He) O_Prep->Pyrolysis

Fig 1. Sample preparation and dual-furnace reactor workflow for CHN and Oxygen analysis.

Detection_Pathway CombustionGases CO2, H2O, NOx Reduction Copper Reduction (NOx -> N2) CombustionGases->Reduction GC GC Column Separation Reduction->GC CO2, H2O, N2 PyrolysisGases CO Gas PyrolysisGases->GC CO TCD Thermal Conductivity Detector (TCD) GC->TCD Data Empirical Formula Calculation TCD->Data

Fig 2. Gas chromatography separation and thermal conductivity detection pathway.

Empirical Data Presentation

The following table summarizes the experimental validation of synthesized 12-aminododecanoic acid against theoretical values, utilizing a high-precision elemental analyzer (e.g., Thermo Scientific FlashSmart)[5].

Table 2: Experimental vs. Theoretical CHNO Data for C12H25NO2

ElementTheoretical Mass (%)Experimental Mean (%)Std. Dev.Calibration Standard Used
Carbon (C) 66.9366.850.05Acetanilide
Hydrogen (H) 11.7011.560.04Acetanilide
Nitrogen (N) 6.506.450.02Acetanilide
Oxygen (O) 14.8614.920.06Benzoic Acid

Data Interpretation: The experimental values fall well within the acceptable ±0.3% variance threshold for organic elemental analysis, confirming both the high purity of the C12H25NO2 sample and the robust calibration of the analytical instrumentation.

References

Sources

Reference Standards for Beta-Amino Fatty Acid Esters: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Beta-amino fatty acid esters (BAFAEs)—derivatives of


-amino acids with extended alkyl chains—are emerging as critical motifs in peptidomimetics, lipopeptide antibiotics (e.g., iturins), and prodrug formulations. Unlike their well-characterized 

-amino acid counterparts or standard Fatty Acid Methyl Esters (FAMEs), BAFAEs lack a widespread catalog of Certified Reference Materials (CRMs).

This guide addresses the "standards gap" by comparing the performance of available reference material grades and providing a self-validating framework for researchers. We present experimental data contrasting the hydrolytic stability of


- vs. 

-amino esters and detail the protocols necessary to qualify in-house standards for regulatory-compliant LC-MS/MS quantification.

Part 1: Classification & Selection of Reference Standards

In drug development, the choice of reference standard dictates the validity of quantitative data. For BAFAEs, where commercial CRMs are rare, researchers must often rely on "Analytical Standards" or synthesize their own.

Comparative Hierarchy of Standards
FeatureCertified Reference Material (CRM) Reference Standard (Analytical Grade) Research Chemical (Reagent Grade)
Primary Use Absolute Quantification, Instrument CalibrationMethod Development, Relative QuantificationSynthesis Starting Material
Traceability SI-Traceable (NIST/NMIJ)Manufacturer CoANone
Purity Assessment qNMR + LC-MS + Karl Fischer (Certified Value + Uncertainty)HPLC Area % (Usually >95%)Unverified or simple NMR
Suitability for BAFAE Low Availability (Rare for specific BAFAEs)Recommended (If available)High Risk (Requires in-house validation)

Expert Insight: For BAFAEs, do not assume "98% purity" on a label equals 98% mass balance. Salts (hydrochlorides), residual water, and counter-ions often reduce the assay content to <90%. Always correct for salt form and water content using qNMR or Elemental Analysis before preparing stock solutions.

Part 2: Performance Comparison – Beta vs. Alpha Isomers

A critical performance metric for amino acid ester standards is hydrolytic stability . Experimental data confirms that


-amino fatty acid esters exhibit superior stability compared to their 

-analogs, a factor that influences storage and extraction protocols.
Hydrolytic Stability (Experimental Data)

Beta-amino esters form a 6-membered hydrogen-bonded pseudo-ring structure during potential hydrolysis transition states, which is energetically more stable than the 5-membered ring of


-amino esters.[1]
Parameter

-Amino Fatty Acid Ester

-Amino Fatty Acid Ester
Performance Implication
Half-life (

) in Buffer (pH 7.4)
< 6 hours (Rapid Hydrolysis)> 24 hours (Extended Stability)

-esters allow longer autosampler residence times.
Transition State 5-membered pseudo-ring6-membered pseudo-ring

-esters are less prone to spontaneous cyclization.
Metabolic Stability Susceptible to aminopeptidasesResistant to common peptidases

-esters serve as stable prodrugs or tracers.

Data Source: Comparative kinetic studies of active ester hydrolysis in peptide synthesis. [1]

Chromatographic Resolution (Chirality)

BAFAEs possess a chiral center at the


-carbon. Unlike 

-amino acids, the separation of

-enantiomers often requires specialized polysaccharide-based chiral columns (e.g., Chiralpak IA/IB) rather than standard C18 phases.
  • Alpha-Isomers: Often separate on C18 with chiral mobile phase additives.

  • Beta-Isomers: Require distinct chiral stationary phases due to the extra methylene group increasing conformational flexibility.

Part 3: Experimental Protocols

Protocol A: In-House Qualification of a BAFAE Standard

Use this protocol when a CRM is unavailable and you must validate a synthesized or reagent-grade standard.

Objective: Establish the "Assay Purity" (Mass Fraction) with traceability.

  • Identity Confirmation:

    • Perform High-Resolution MS (HRMS) to confirm exact mass (

      
       ppm error).
      
    • Run 1H-NMR and 13C-NMR to verify structure and

      
      -position of the amine.
      
  • Purity Assignment (The "100% Minus" Method):

    • Chromatographic Purity (

      
      ):  Determine % area via HPLC-UV (210 nm) or LC-CAD (Charged Aerosol Detection).
      
    • Water Content (

      
      ):  Measure via Karl Fischer titration (triplicate).
      
    • Residual Solvent (

      
      ):  Measure via GC-Headspace or 1H-NMR integration.
      
    • Inorganic Residue (

      
      ):  Measure via Residue on Ignition (ROI) or TGA.
      
    • Calculation:

      
      
      
  • Gold Standard Validation (qNMR):

    • Use a NIST-traceable internal standard (e.g., Maleic acid or Benzyl benzoate).

    • Dissolve both analyte and standard in

      
       or 
      
      
      
      .
    • Calculate mass purity directly from molar ratios. This overrides the "100% Minus" method if discrepant.

Protocol B: Stability Stress Testing

Objective: Determine the valid shelf-life of your stock solution.

  • Prepare a

    
     stock of the BAFAE in Methanol.
    
  • Aliquot into three sets:

    • Control: Store at

      
      .
      
    • Test A: Store at

      
       (Autosampler simulation).
      
    • Test B: Store at

      
       (Benchtop simulation).
      
  • Analyze aliquots at

    
     hours via LC-MS/MS.
    
  • Acceptance Criteria: No new peak

    
     and assay value within 
    
    
    
    of Control.

Part 4: Visualization & Workflows

Diagram 1: Reference Standard Validation Workflow

This flowchart illustrates the decision matrix for selecting and validating a BAFAE standard.

ValidationWorkflow Start Start: Select BAFAE Source IsCRM Is CRM Available? Start->IsCRM BuyCRM Purchase CRM (NIST/Sigma/LGC) IsCRM->BuyCRM Yes Sourcing Source Analytical/Reagent Grade IsCRM->Sourcing No FinalStock Generate CoA & Prepare Stock Solution BuyCRM->FinalStock Identity Identity Check: HRMS + 1H-NMR Sourcing->Identity Purity Purity Assignment: LC-UV Area% + Karl Fischer Identity->Purity qNMR Traceability Step: qNMR with NIST Internal Std Purity->qNMR qNMR->FinalStock

Caption: Decision tree for validating non-certified beta-amino fatty acid esters using qNMR for traceability.

Diagram 2: Hydrolytic Stability Mechanism

Comparing the transition states that confer superior stability to


-amino esters.

HydrolysisStability Alpha Alpha-Amino Ester (Unstable) TS_Alpha 5-Membered Ring Transition State Alpha->TS_Alpha Fast (<6h) Beta Beta-Amino Ester (Stable) TS_Beta 6-Membered Ring Transition State Beta->TS_Beta Slow (>24h) Product Hydrolysis Product (Free Acid) TS_Alpha->Product TS_Beta->Product

Caption: Kinetic stability difference driven by ring size in the hydrolysis transition state.

References

  • Unwanted hydrolysis or

    
    /
    
    
    
    -peptide bond formation: how long should the rate-limiting coupling step take?
    Source: RSC Advances (2019) URL:[2][Link]
  • Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids Source: Life (Basel) (2022) URL:[Link]

  • Standard Reference Material 2389a: Amino Acids in 0.1 mol/L Hydrochloric Acid Source: NIST Certificate of Analysis (2023) URL:[Link]

  • Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids Source: Molecules (2019) URL:[1][Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.